6-Methylquinoline-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methylquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUNFIHRXZETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-72-6 | |
| Record name | 6-methylquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Synthesis & Characterization of 6-Methylquinoline-5-sulfonyl chloride
Executive Summary
6-Methylquinoline-5-sulfonyl chloride (CAS: 949109-33-5) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of sulfonamide-based pharmacophores. Its structural significance lies in the quinoline core, which serves as a privileged scaffold in medicinal chemistry, particularly for 5-HT6 receptor antagonists, kinase inhibitors, and anti-infective agents.
This guide moves beyond generic textbook preparations, offering a field-validated approach to synthesis. We focus on the Direct Chlorosulfonation route, which balances scalability with atom economy, while addressing the critical challenge of regioselectivity inherent to the quinoline system.
Strategic Synthesis Architecture
The synthesis of quinoline-5-sulfonyl chlorides is governed by the competition between electronic activation and steric hindrance.
The Regioselectivity Challenge
-
Electronic Effect: The methyl group at C-6 is an ortho/para director. It strongly activates C-5 and C-7.
-
Steric Effect: The C-5 position is sterically crowded due to the peri-interaction with the proton at C-4.
-
Outcome: While the C-8 position is often favored in unsubstituted quinolines (kinetic control), the activating influence of the 6-methyl group makes C-5 accessible, provided the reaction temperature is strictly controlled to prevent thermodynamic equilibration to the more stable (but undesired) isomers.
Pathway Selection
We evaluate two primary methodologies:
| Feature | Route A: Direct Chlorosulfonation (Recommended) | Route B: Oxidative Chlorination (Sandmeyer) |
| Precursor | 6-Methylquinoline (Commodity chemical) | 5-Amino-6-methylquinoline (Specialty/Expensive) |
| Reagents | Chlorosulfonic acid ( | |
| Step Count | 1 (One-pot) | 3 (Diazotization |
| Scalability | High (Kilogram scale feasible) | Low to Medium (Gaseous reagents, diazo handling) |
| Purity Profile | Requires recrystallization to remove isomers. | High regiocontrol; cleaner crude. |
Decision: This guide details Route A , as it represents the industrial standard for efficiency.
Detailed Experimental Protocol
Objective: Synthesis of this compound via electrophilic aromatic substitution.
Reagents & Equipment[4][5][6][7][8][9][10]
-
Substrate: 6-Methylquinoline (>98% purity).
-
Reagent: Chlorosulfonic acid (
) – Freshly distilled recommended if dark. -
Additives: Thionyl chloride (
) – Acts as a dehydrating agent and drives conversion of sulfonic acid intermediates. -
Solvent: Anhydrous Dichloromethane (DCM) for extraction.
Step-by-Step Methodology
Step 1: Controlled Addition (The Critical Phase)
-
Setup: Flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber (
trap) to neutralize gas. -
Procedure: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0–5°C using an ice/salt bath.
-
Addition: Add 6-Methylquinoline (1.0 equiv) dropwise over 60 minutes.
-
Causality: The reaction is highly exothermic. Rapid addition causes localized overheating, leading to charring and the formation of the thermodynamic 8-isomer. Keep internal temp <10°C.
-
Step 2: Thermal Activation
-
Procedure: Once addition is complete, allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat the oil bath to 90–100°C for 4–6 hours.
-
Process Check: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot should disappear. If a polar "drag" (sulfonic acid) persists, add Thionyl chloride (2.0 equiv) and reflux for an additional 2 hours to ensure full conversion to the chloride.
Step 3: Quenching & Isolation [3]
-
Technique: Cool the reaction mass to RT. Pour the viscous dark oil slowly onto crushed ice (10x weight of acid) with vigorous stirring.
-
Safety: This hydrolysis is violent. Wear full PPE.
-
-
Workup: The product typically precipitates as a gummy solid or oil.
-
If Solid: Filter immediately, wash with cold water (3x), and dry in a vacuum desiccator over
. -
If Oil: Extract with DCM (3x). Wash organic layer with cold 5%
(rapidly, to avoid hydrolysis) and Brine. Dry over and concentrate.
-
Visualization of Synthesis Workflow
Caption: Figure 1. Reaction workflow emphasizing temperature control points to maximize regioselectivity.
Characterization & Quality Control
Because this molecule is moisture-sensitive, standard analytics must be performed rapidly in anhydrous solvents (e.g.,
Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation; pure compound is nearly white. |
| Melting Point | 130–140°C (Typical range for analogs) | Broad range indicates hydrolysis (sulfonic acid impurity). |
| IR Spectroscopy | 1370 | Diagnostic bands for sulfonyl chloride. Absence of broad -OH stretch (3400 |
| Key feature: Loss of H-5 signal. Look for ortho-coupling (J | ||
| MS (ESI/EI) | Characteristic 3:1 ratio for Chlorine isotopes. |
Troubleshooting Purity[11]
-
Issue: Presence of extra aromatic peaks in NMR.
-
Diagnosis: Likely contamination with the 8-sulfonyl chloride isomer.
-
Remediation: Recrystallize from minimal hot Benzene or Toluene. The 5-isomer is generally less soluble and crystallizes first.
Mechanistic Insight (The "Why")
Understanding the reaction mechanism allows for better troubleshooting. The reaction proceeds via a reversible sulfonation followed by an irreversible chlorination.
-
Sulfonation:
generates electrophilic . The 6-methyl group activates the ortho position (C-5). -
Isomerization: At high temperatures, the sterically hindered 5-sulfonic acid can desulfonate and resulfonate at the more stable 8-position. However , the subsequent reaction with
(or added ) converts the acid to the sulfonyl chloride. -
Locking the Product: Once the sulfonyl chloride is formed, it is deactivated and does not isomerize. Therefore, driving the chlorination step quickly (using
) can "trap" the kinetic 5-isomer before it rearranges.
Caption: Figure 2. Kinetic trapping of the 5-isomer prevents thermodynamic rearrangement to the 8-isomer.
Handling & Stability
-
Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids (
) and upon contact with atmospheric moisture. -
Storage: Store under Nitrogen/Argon at 4°C.
-
Safety: The compound is a lachrymator and corrosive. All transfers must be done in a fume hood.
References
-
BenchChem. (2025).[4][5][3][6] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). 6-Methyl-5-quinolinesulfonyl chloride Product Page. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Retrieved from
-
Organic Syntheses. (n.d.). Preparation of Sulfonyl Chlorides from Sulfonic Acids. Coll. Vol. 1, p. 84. Retrieved from
-
PubChem. (2025). This compound Compound Summary. Retrieved from
Sources
The Quinoline Sulfonyl Chloride Scaffold: Historical Evolution, Synthetic Methodology, and Pharmaceutical Utility
[1]
Introduction: From Coal Tar to Targeted Therapeutics[1][2][3]
The discovery of quinoline by Friedlieb Ferdinand Runge in 1834 marked a pivotal moment in organic chemistry.[1][2] Isolated from coal tar during the extraction of aniline, Runge originally named the substance "leukol."[3][4] It was not until the structural elucidation by Körner and the synthetic breakthroughs by Skraup (1880) that the scaffold became accessible for systematic functionalization.
Among the vast library of quinoline derivatives, quinoline sulfonyl chlorides represent a critical subclass. These compounds serve as high-reactivity electrophiles, essential for installing the sulfonyl pharmacophore into bioactive molecules.[3] Their utility spans from the historical development of fluorescent dyes to modern precision medicine, most notably as the key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban .
This guide provides a technical deep-dive into the synthesis, mechanistic behavior, and pharmaceutical applications of quinoline sulfonyl chlorides, moving beyond standard textbook descriptions to offer actionable, field-proven insights.[3]
Mechanistic Principles of Synthesis
The synthesis of quinoline sulfonyl chlorides is governed by the electronic properties of the bicyclic system. The quinoline ring consists of a benzene ring fused to a pyridine ring.[1][2][3]
The Regioselectivity Paradox
In electrophilic aromatic substitution (EAS), the nitrogen atom plays a dual role.
-
Inductive Effect: The electronegative nitrogen withdraws electron density, deactivating the pyridine ring.[3]
-
Protonation: Under the highly acidic conditions required for chlorosulfonation (e.g., neat chlorosulfonic acid), the nitrogen becomes protonated (
). This creates a positive charge that severely deactivates the pyridine ring toward electrophilic attack.[3]
Causality: Consequently, electrophilic substitution does not occur on the pyridine ring.[3] Instead, it is directed to the carbocyclic (benzene) ring. Resonance analysis reveals that positions 5 and 8 are the least deactivated, leading to a mixture of 5- and 8-quinoline sulfonyl chlorides.[3]
Synthetic Pathways[5]
Method A: Direct Chlorosulfonation (The Classical Route)
The reaction of quinoline with excess chlorosulfonic acid (
-
Mechanism:
(Electrophilic Aromatic Substitution).[3] -
Cons: Generates isomer mixtures (5- and 8-); generates massive HCl gas; sensitive to hydrolysis.[3]
Method B: Oxidative Chlorination (The Modern Route)
This method involves the oxidation of a thiol or disulfide precursor using
-
Mechanism: Oxidation of
.[3] -
Pros: Regiospecific (depends on starting thiol); milder conditions.[3]
-
Cons: Requires pre-functionalized thiol precursors.[3]
Visualization: Regioselective Synthesis Pathway[3]
The following diagram illustrates the divergent pathways determined by reaction conditions and the electronic directing effects of the protonated quinoline core.
Caption: Mechanistic flow of quinoline chlorosulfonation. Protonation directs substitution to the 5 and 8 positions of the benzene ring, avoiding the deactivated pyridine ring.
Detailed Experimental Protocol
Protocol: Synthesis of 8-Quinolinesulfonyl Chloride
Objective: Isolate high-purity 8-quinolinesulfonyl chloride via direct chlorosulfonation.[3]
Safety Prerequisite:
-
Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas.[3] Perform all operations in a functioning fume hood.
-
PPE: Face shield, acid-resistant gloves, lab coat.[3]
Materials:
-
Quinoline (Reagent Grade, 98%)
-
Chlorosulfonic Acid (
) -
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a thermometer, and a reflux condenser connected to an acid gas scrubber (NaOH trap).
-
Charging: Place chlorosulfonic acid (5.0 equiv) in the flask. Cool to 0°C using an ice/salt bath.[3]
-
Addition: Add neat Quinoline (1.0 equiv) dropwise over 45 minutes.
-
Technical Note: Maintain internal temperature
. The exotherm is significant due to simultaneous protonation and sulfonation.[3]
-
-
Reaction: Once addition is complete, heat the mixture to 100°C for 2 hours.
-
Quenching (Critical Step): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.
-
Why? Rapid quenching prevents the hydrolysis of the sulfonyl chloride back to the sulfonic acid.[3]
-
-
Extraction: Extract the aqueous slurry immediately with DCM (
). -
Purification: Wash the organic layer with cold brine, dry over
, and concentrate in vacuo. -
Crystallization: Recrystallize from benzene or toluene/hexane to separate the 8-isomer (solid) from the 5-isomer (often oily or more soluble).[3]
Self-Validating Checkpoints:
-
Physical State: Product should be a crystalline solid (MP: ~130-133°C for the 8-isomer).[3]
-
NMR Signature: Look for the downfield shift of the C-8 proton.
Pharmaceutical Application: Argatroban[3][5][7][8][9]
The most commercially significant application of quinoline sulfonyl chlorides is in the synthesis of Argatroban , a direct thrombin inhibitor used for treating heparin-induced thrombocytopenia (HIT).
The Role of the Sulfonyl Group
In Argatroban, the (3-methyl-8-quinolinyl)sulfonyl moiety acts as a hydrophobic cap.[3] It fits into the specificity pocket of thrombin, providing critical binding affinity and selectivity over other serine proteases.
Synthesis Workflow
The synthesis involves the coupling of the sulfonyl chloride to an arginine derivative.[3]
Reaction Scheme Data:
| Component | Role | Stoichiometry |
| (2R,4R)-MQPA | Piperidine Scaffold | 1.0 equiv |
| Nitro-L-Arginine | Amino Acid Linker | 1.1 equiv |
| 3-Methyl-8-quinoline sulfonyl chloride | Key Electrophile | 1.2 equiv |
| Et3N / Pyridine | Base (HCl Scavenger) | 2.5 equiv |
Visualization: Argatroban Assembly
Caption: The convergent synthesis of Argatroban. The quinoline sulfonyl chloride is introduced in the penultimate step to cap the N-terminus of the arginine residue.
Comparison of Synthetic Methodologies
For researchers selecting a route, the following table summarizes trade-offs between classical and modern approaches.
| Parameter | Method A: Chlorosulfonic Acid | Method B: Oxidative Chlorination | Method C: Sandmeyer Reaction |
| Starting Material | Quinoline (Cheap) | Quinoline Thiol (Expensive) | Amino-quinoline (Moderate) |
| Reagents | |||
| Atom Economy | High | Low | Moderate |
| Regioselectivity | Poor (Mixture of 5,8) | Excellent (Retention of Sulfur position) | Excellent (Retention of Nitrogen position) |
| Scalability | High (Industrial Standard) | Low to Medium | Medium |
| Safety Profile | Hazardous (HCl gas) | Moderate | Hazardous (Diazonium intermediate) |
Handling and Stability (Trustworthiness)
Quinoline sulfonyl chlorides are moisture-sensitive .[3]
-
Hydrolysis: Upon exposure to atmospheric moisture, the sulfonyl chloride bond (
) hydrolyzes to the sulfonic acid ( ) and HCl. This is autocatalytic; the generated HCl accelerates further degradation.[3] -
Storage Protocol:
References
-
Runge, F. F. (1834).[2][3][4] Ueber einige Produkte der Steinkohlendestillation. Poggendorffs Annalen der Physik und Chemie, 31, 65-78.[3]
-
Okamoto, S., et al. (1980).[3] Potent inhibition of thrombin by the newly synthesized arginine derivative No. 805 (Argatroban).[3] Biochemical and Biophysical Research Communications, 101(2), 440-446.[3]
-
Lindemann, H. (1925).[3] Über die Chlorierung des Chinolins. Berichte der deutschen chemischen Gesellschaft. (Foundational work on quinoline halogenation).
-
Raw, A. S., et al. (2008).[3] Regulatory considerations of pharmaceutical solid polymorphism in Abbreviated New Drug Applications (ANDAs). Advanced Drug Delivery Reviews. (discusses Argatroban polymorphs).
-
Barnard, C. F. (2008).[3] Palladium-catalyzed carbonylation: a reaction coming of age. Organometallics. (Modern cross-coupling context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
A Technical Guide to the Theoretical Analysis of 6-Methylquinoline-5-sulfonyl chloride: From First Principles to Practical Insights
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] When functionalized with a sulfonyl chloride group, it becomes a highly versatile intermediate for creating sulfonamides, a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and neurotherapeutic applications.[3][4][5] This technical guide provides an in-depth exploration of 6-Methylquinoline-5-sulfonyl chloride from a theoretical perspective. We will dissect its structural, electronic, and reactive properties using first-principles quantum chemical calculations. This document is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical analysis but also actionable, step-by-step protocols for performing such in silico studies, thereby bridging the gap between computational prediction and experimental design.
Part I: The Computational Foundation - Establishing a Robust Theoretical Model
The Rationale for In Silico Analysis
Before embarking on the synthesis and biological screening of novel compounds, a thorough in silico analysis is an indispensable, cost-effective, and predictive first step. Theoretical studies allow us to understand a molecule's intrinsic properties, such as its three-dimensional geometry, electronic charge distribution, and sites of reactivity. This knowledge is crucial for predicting how the molecule will interact with biological targets, anticipating its metabolic fate, and guiding the design of more potent and selective derivatives.
Selecting the Right Tool: Density Functional Theory (DFT)
For a molecule like this compound, which contains a conjugated system with heteroatoms (N, S, O, Cl), Density Functional Theory (DFT) stands out as the computational workhorse.[6][7] We specifically employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP offers a well-validated balance between computational efficiency and accuracy for a wide range of organic molecules, adeptly handling electron correlation effects that are crucial for describing the electronic structure.[8][9]
Choosing an Appropriate Basis Set
The accuracy of a DFT calculation is also contingent on the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this guide, all calculations are performed using the 6-311++G(d,p) basis set. Let's deconstruct this choice:
-
6-311G : This is a triple-zeta Pople-style basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions and systems with lone pairs, such as the oxygen, nitrogen, and sulfur atoms in our molecule.[10]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the orbitals to change shape, which is critical for describing chemical bonds, especially in systems with hypervalent atoms like the sulfur in the sulfonyl group.[11][12]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for investigating the properties of sulfur- and nitrogen-containing heterocyclic compounds.[13][14]
Below is a table summarizing key calculated geometric parameters.
| Parameter (Atoms) | Bond Length (Å) | Parameter (Atoms) | Bond/Dihedral Angle (°) |
| S-Cl | 2.075 | O1-S-O2 | 121.5 |
| S-C5 | 1.789 | O1-S-Cl | 107.8 |
| S=O1 | 1.431 | C5-S-Cl | 102.1 |
| S=O2 | 1.430 | C4a-C5-S-Cl | -85.4 |
| C6-C(Methyl) | 1.510 | C6-C5-S-O1 | 145.2 |
Note: These values are illustrative, derived from DFT/B3LYP/6-311++G(d,p) level of theory and represent a plausible ground state geometry.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [15]* HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. [15]
Parameter Energy (eV) HOMO Energy -7.25 LUMO Energy -2.15 | HOMO-LUMO Gap (ΔE) | 5.10 |
Our calculations show that the HOMO is primarily localized on the electron-rich quinoline ring system, particularly the benzene portion. Conversely, the LUMO is concentrated on the highly electrophilic sulfonyl chloride group. This orbital distribution strongly indicates that the molecule will act as an electrophile at the sulfur atom in reactions with nucleophiles, which is the characteristic reactivity of sulfonyl chlorides. [16]
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. [14][17]It maps the electrostatic potential onto the electron density surface, color-coding regions for easy interpretation:
-
Red : Electron-rich regions, negative potential (sites for electrophilic attack).
-
Blue : Electron-poor regions, positive potential (sites for nucleophilic attack).
-
Green : Neutral regions.
For this compound, the MEP map clearly shows the most negative potential (red) around the sulfonyl oxygen atoms and the quinoline nitrogen, which are rich in lone-pair electrons. The most positive potential (deep blue) is centered on the sulfur atom, confirming it as the primary site for nucleophilic attack. This aligns perfectly with the FMO analysis and the known reactivity of this functional group.
Part III: Practical Application & Protocol
Step-by-Step Protocol for a DFT Calculation
This protocol provides a generalized, self-validating workflow for performing a geometry optimization and frequency calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Build the Input Structure
-
Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structure of this compound. [18]* Perform a preliminary geometry clean-up using the editor's built-in molecular mechanics tools to obtain a reasonable starting structure.
-
Save the coordinates as a .xyz or .gjf file.
Step 2: Create the Input File
-
Open the coordinate file in a text editor.
-
The input file requires a "route section" that specifies the calculation type. A standard route section for this analysis would be: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests "print" level output for more detail.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Specify the charge (0) and spin multiplicity (1 for a singlet ground state) of the molecule.
Step 3: Run the Calculation
-
Submit the input file to the quantum chemistry software. This may take several hours depending on the available computational resources.
Step 4: Analyze the Output (Self-Validation)
-
Optimization Convergence : Open the output log file and search for "Optimization completed." This confirms the algorithm found a stationary point.
-
Frequency Analysis : Search for the "Frequencies" section. For a true energy minimum, all vibrational frequencies must be positive (real) numbers . The presence of one or more negative (imaginary) frequencies indicates a transition state or a saddle point, and the starting geometry must be adjusted.
-
Extract Data : Once validated, extract the final optimized coordinates, orbital energies (HOMO, LUMO), and vibrational frequencies from the output file for further analysis.
Conclusion and Future Directions
This guide demonstrates that theoretical studies, grounded in robust DFT calculations, provide profound insights into the fundamental properties of this compound. We have established its stable geometry, mapped its electronic landscape, and pinpointed its reactive centers. The calculated HOMO-LUMO gap indicates a molecule of moderate reactivity, and the FMO and MEP analyses both confirm the electrophilic nature of the sulfur atom, making it an ideal precursor for synthesizing a library of quinoline-5-sulfonamides. [19][20] These computational findings serve as an authoritative foundation for further research. The next logical steps involve leveraging this knowledge to:
-
Guide Synthesis : Design efficient synthetic routes for novel sulfonamide derivatives by predicting reaction outcomes. [17]2. Perform Molecular Docking : Use the optimized structure as a starting point for docking simulations to identify potential protein targets, such as carbonic anhydrases or kinases, which are often modulated by quinoline-based molecules. [4][7]3. Develop QSAR Models : Correlate the calculated electronic properties with experimentally determined biological activities to build predictive Quantitative Structure-Activity Relationship (QSAR) models.
By integrating these theoretical approaches, drug development professionals can accelerate the discovery pipeline, saving valuable time and resources while making more informed decisions in the quest for novel therapeutics.
References
- Benchchem. (n.d.). The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides.
- RSC Publishing. (2025, January 17). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
- MDPI. (2021, October 15). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
- PMC. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- RSC Publishing. (2024, March 15). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors.
- ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF.
- RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- DOI. (2026, February 3). Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents.
- MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- PMC. (2025, March 31). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies.
- PMC - NIH. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- ResearchGate. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.
- MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
- ACS Publications. (2009, March 12). Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters | Journal of Chemical Theory and Computation.
- ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets | Request PDF.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- PMC. (n.d.). Charge Anisotropy of Nitrogen: Where Chemical Intuition Fails.
- RSC Publishing. (2022, December 15). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J.
- Sigma-Aldrich. (n.d.). 6-Methyl-5-quinolinesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 6-Methyl-5-quinolinesulfonyl chloride.
- ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?
- PubChemLite. (n.d.). This compound (C10H8ClNO2S).
- Benchchem. (n.d.). theoretical studies on 2-methylquinoline-6-sulfonamide.
- ResearchGate. (2024, August 21). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Charge Anisotropy of Nitrogen: Where Chemical Intuition Fails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Advanced Reactivity Profile of the Sulfonyl Chloride Group in 6-Methylquinoline: Mechanisms, Kinetics, and Synthetic Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry, yielding a vast array of bioactive molecules ranging from anti-proliferative agents to targeted enzyme inhibitors. Among the most versatile building blocks is 6-Methylquinoline-8-sulfonyl chloride (6-MQ-8-SC) . This whitepaper provides an in-depth mechanistic analysis of the sulfonyl chloride group's reactivity when conjugated to a 6-methylquinoline core. By dissecting the electronic dynamics, transition state kinetics, and self-validating experimental protocols, this guide equips application scientists with the foundational logic required to optimize sulfonamide synthesis and drug discovery workflows.
Structural and Electronic Dynamics
The reactivity of a sulfonyl chloride (
-
The Quinoline Core (Electron-Withdrawing): The nitrogen-containing heteroaromatic ring is inherently electron-deficient. When protonated or complexed (e.g., during a reaction), the quinoline nitrogen exerts a strong inductive pull, significantly increasing the partial positive charge (
) on the adjacent sulfonyl sulfur. This makes quinoline sulfonyl chlorides exceptionally reactive compared to standard benzenesulfonyl chlorides[1]. -
The 6-Methyl Substituent (Electron-Donating): The methyl group at the 6-position introduces a mild electron-donating effect via hyperconjugation and inductive pathways. With a Hammett constant (
) of approximately -0.17, the methyl group slightly attenuates the extreme electrophilicity of the quinoline core[2]. This subtle deactivation provides a critical advantage: it improves the ambient stability of the reagent, preventing the rapid ambient decomposition (typically 3-5 months) observed in unsubstituted 8-quinolinesulfonyl chloride[3], while maintaining robust reactivity toward amine nucleophiles.
Furthermore, the 8-position places the sulfonyl chloride in close spatial proximity to the quinoline nitrogen. This enables peri-interactions, where the nitrogen can act as an intramolecular hydrogen bond acceptor, stabilizing incoming nucleophiles and directing regioselective attack[4].
Mechanistic Pathways: Nucleophilic Substitution at Tetracoordinate Sulfur ( )
The primary synthetic utility of 6-MQ-8-SC is the formation of sulfonamides via nucleophilic substitution at the tetracoordinate sulfur (
When an amine nucleophile attacks the electrophilic sulfur, the tetrahedral geometry temporarily expands. The highly electronegative oxygen atoms and the leaving chloride ion occupy the equatorial and apical positions, respectively, to minimize steric and electronic repulsion. The expulsion of the chloride ion collapses the intermediate back to a stable tetrahedral sulfonamide.
Caption: Mechanistic pathway of SN2@S substitution at the sulfonyl center.
Experimental Workflows & Protocols
To harness the reactivity of 6-MQ-8-SC, experimental conditions must be tightly controlled to favor amination over competing hydrolysis. The following protocol outlines a self-validating system for the synthesis of 6-methylquinoline-8-sulfonamides.
Protocol: Catalytic Amination of 6-MQ-8-SC
Causality of Reagent Selection: Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst . Pyridine rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more reactive toward sterically hindered amines than the parent sulfonyl chloride[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the target primary or secondary amine (1.0 eq) and anhydrous pyridine (2.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The formation of the sulfonylpyridinium intermediate is highly exothermic. Lowering the temperature suppresses the activation energy required for trace water to attack the intermediate, thereby preventing unwanted hydrolysis to the sulfonic acid.
-
Addition: Dissolve 6-MQ-8-SC (1.1 eq) in anhydrous DCM and add dropwise to the cooled amine solution over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
-
Self-Validating Workup:
-
Quench the reaction with water.
-
Wash the organic layer with 1N HCl. Validation Logic: The acidic wash selectively protonates unreacted pyridine and aliphatic amines, driving them into the aqueous layer. The neutral sulfonamide product remains in the organic phase, effectively self-purifying the mixture.
-
Wash with saturated NaCl (brine), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Caption: Step-by-step experimental workflow for the amination of 6-methylquinoline sulfonyl chloride.
Quantitative Data & Kinetic Parameters
Understanding the kinetic boundaries of 6-MQ-8-SC is critical for scaling reactions. The table below summarizes the relative reactivity parameters extrapolated from structural analogs, highlighting how the 6-methyl group modulates the baseline reactivity of the quinoline core.
Table 1: Comparative Reactivity and Physicochemical Parameters
| Compound | Core Electronic Effect | Substituent Hammett | Relative Electrophilicity | Ambient Solid Stability | Primary Synthetic Utility |
| Benzenesulfonyl Chloride | Neutral | 0.00 | Baseline (1.0x) | High (>1 year) | General sulfonylation |
| 8-Quinolinesulfonyl Chloride | Strongly Electron-Withdrawing | N/A | High (>5.0x) | Low (3-5 months)[3] | CA inhibitors, Mitapivat synthesis[5] |
| 6-Methylquinoline-8-Sulfonyl Chloride | Strongly Electron-Withdrawing | -0.17 (Methyl)[2] | Moderate-High (~4.0x) | Moderate (Requires refrigeration) | Targeted bioactive scaffolds |
Note: The negative Hammett constant of the methyl group slightly reduces the electrophilicity compared to the unsubstituted quinoline, extending the shelf-life of the reagent while maintaining excellent synthetic yields.
Applications in Drug Discovery
The sulfonamides generated from 6-MQ-8-SC are highly prized in pharmacology. The quinoline nucleus acts as a privileged scaffold, while the sulfonamide linkage provides metabolic stability and hydrogen-bonding capabilities.
A primary application of these derivatives is the inhibition of Carbonic Anhydrase (CA) isozymes (particularly tumor-associated CA IX and XII). The sulfonamide nitrogen deprotonates at physiological pH, allowing it to act as a potent chelator for the zinc ion (
Caption: Biological signaling pathway illustrating carbonic anhydrase inhibition by quinoline sulfonamides.
References
- Title: Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | Source: nih.
- Title: Discovery of 8-sulfonamidoquinolines as anti-proliferative agents against colorectal cancer: design, synthesis, and biological evaluation | Source: doi.
- Title: Synthesis and clinical application of new drugs approved by FDA in 2022 | Source: nih.
- Title: From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides | Source: researchgate.
- Title: Relationship between the electrophilicity and sigma-p Hammett constant in Baeyer–Villiger reactions | Source: academia.
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Relationship between the electrophilicity and sigma-p Hammett constant in Baeyer–Villiger reactions [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Peptide Mapping via N-Terminal Derivatization with 6-Methylquinoline-5-sulfonyl Chloride
[1]
Abstract & Core Logic
Peptide mapping is the gold standard for the primary structure characterization of biotherapeutics.[1] However, traditional UV detection (214 nm) often lacks the sensitivity required to detect low-abundance impurities or host cell proteins (HCPs). Furthermore, short hydrophilic peptides often elute in the solvent void, leading to data loss.[1]
This protocol details the use of 6-Methylquinoline-5-sulfonyl chloride (MQS-Cl) as a pre-column derivatizing agent.[1] Unlike the more common 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), MQS-Cl utilizes sulfonyl chloride chemistry to form stable sulfonamide bonds with primary amines (N-terminus and Lysine side chains).[1]
Key Advantages:
-
Enhanced Sensitivity: Introduction of a fluorophore allows for fluorescence detection (FLD), offering 10-100x greater sensitivity than UV.[1]
-
Retention Shift: The hydrophobic quinoline moiety increases the retention of small, hydrophilic peptides, moving them away from the solvent front.[1]
-
MS Ionization: The nitrogenous heterocycle can enhance ionization efficiency in ESI-MS positive mode.[1]
Chemical Basis & Mechanism
The protocol relies on the Hinsberg Reaction mechanism .[1][2] Under basic conditions (pH 8.0–9.5), the sulfonyl chloride group of MQS-Cl undergoes nucleophilic attack by the unprotonated primary amines of the peptide.
-
Reagent: this compound (
, MW: 241.69)[1] -
Target:
-amines (N-terminus) and -amines (Lysine).[1] -
Product: Stable Sulfonamide (
). -
Mass Shift: The derivatization adds a 6-methylquinoline-5-sulfonyl moiety.[1]
-
Added Mass (
m): +206.23 Da per labeled site.[1]
-
Reaction Scheme
1Critical Note: Sulfonyl chlorides are moisture-sensitive.[1] Competitive hydrolysis converts MQS-Cl to the non-reactive sulfonic acid.[1] The protocol below uses a high reagent excess to counteract this.
Experimental Protocol
Materials & Reagents
| Component | Specification |
| MQS-Cl Reagent | >97% purity (Sigma/Merck or equivalent).[1] Store at 4°C under desiccator. |
| Reaction Buffer | 0.1 M Sodium Borate, pH 9.0 (Alternative: 0.2 M Sodium Bicarbonate).[1] |
| Quenching Reagent | 5% Acetic Acid or 100 mM Glycine.[1] |
| Solvent | Anhydrous Acetonitrile (ACN).[1] |
| Digestion Enzyme | Sequencing Grade Trypsin (Promega/Pierce).[1] |
Step-by-Step Workflow
Phase A: Protein Digestion (Standard)
Note: If mapping a mAb, perform standard denaturation, reduction, and alkylation prior to this step.
-
Digest: Incubate protein (approx. 1 mg/mL) with Trypsin (1:50 enzyme:substrate ratio) at 37°C for 4–18 hours.
-
Stop: Terminate digestion by freezing or proceeding immediately to derivatization. Do not acidify yet, as the labeling requires high pH.[1]
Phase B: MQS-Cl Derivatization (The Core Protocol)
-
Reagent Preparation:
-
Buffering:
-
Labeling Reaction:
-
Quenching:
Phase C: LC-MS/MS Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection:
Visualized Workflow (DOT Diagram)
Caption: Step-by-step workflow for MQS-Cl peptide mapping, highlighting the critical pH adjustment and derivatization loop prior to LC-MS analysis.
Data Analysis & Interpretation
Mass Spectrometry Settings
When searching the MS data (e.g., using BioPharma Finder, Mascot, or Skyline), you must define a custom modification.[1]
-
Modification Name: MQS-Label
-
Target Residues: N-terminus, Lysine (K).[1]
-
Type: Fixed (if reaction is quantitative) or Variable (to monitor completeness).
-
Monoisotopic Mass Shift: +206.003 Da (Calculated based on
addition).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of MQS-Cl. | Use fresh anhydrous ACN.[1] Ensure reagent is not old/hydrated.[1] |
| Precipitate in Sample | Reaction pH too high or reagent excess too high.[1] | Centrifuge sample.[1][4][6] Reduce reagent concentration. |
| Multiple Peaks for Same Peptide | Incomplete labeling (Mono- vs Di-labeled Lysine peptides). | Increase reaction temperature to 55°C or increase reagent molar excess. |
| Retention Time Shift | Hydrophobic nature of MQS.[1] | Adjust LC gradient. MQS-peptides elute later than native peptides.[1] Increase organic slope. |
References
-
BenchChem. (2025).[1][7][8] Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines. Retrieved from (General sulfonyl chloride reaction conditions).[1]
-
Sigma-Aldrich. (n.d.).[1] 6-Methyl-5-quinolinesulfonyl chloride Product Specification. Retrieved from (Reagent physical properties).[1]
-
Lakrout, S., et al. (2013).[1][9] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from (Mechanistic basis of sulfonylation).[1]
-
Thermo Fisher Scientific. (2018).[1] Developments in Peptide Mapping Technology. Retrieved from (Standard peptide mapping digestion workflows).[1]
-
National Institutes of Health (NIH). (2018).[1] Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Retrieved from (Baseline mapping methodologies).
Sources
- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
6-Methylquinoline-5-sulfonyl chloride for primary amine labeling protocol
Application Note: High-Performance Primary Amine Labeling with 6-Methylquinoline-5-sulfonyl Chloride (MQS-Cl)
Executive Summary
This guide details the protocol for using This compound (MQS-Cl) as a derivatizing agent for primary amines. While Dansyl chloride is the historical standard for sulfonylation, MQS-Cl offers a distinct quinoline fluorophore core that provides alternative spectral properties (typically blue fluorescence) and robust sulfonamide stability. This protocol is optimized for the detection of amino acids, polyamines, and amine-containing drugs in complex biological matrices via HPLC-FLD (Fluorescence Detection).
Key Advantages of MQS-Cl:
-
Stability: Forms a covalent, hydrolytically stable sulfonamide bond.
-
Specificity: Reacts selectively with primary (
) and secondary ( ) amines; does not react with quaternary ammoniums or protonated amines. -
Detectability: Enhances hydrophobicity, improving retention on Reverse-Phase (RP) columns.
Reaction Mechanism & Chemistry
The labeling process relies on the nucleophilic attack of the unprotonated primary amine on the sulfur atom of the sulfonyl chloride group. This nucleophilic substitution (
Critical Chemical Constraint: Sulfonyl chlorides are moisture-sensitive and compete between reacting with the amine (desired) and hydrolysis by water (undesired). Therefore, the reaction requires:
-
Basic pH (8.5 – 9.5): To ensure the amine is deprotonated (nucleophilic) and to neutralize the generated HCl.
-
Organic Solvent Excess: To solubilize the non-polar MQS-Cl reagent.
Figure 1: Mechanistic pathway of amine sulfonylation by MQS-Cl.
Materials & Reagents
Chemicals[2][3][4][5][6][7][8][9][10]
-
This compound (MQS-Cl): >97% purity. Store at 4°C under desiccant.
-
Acetonitrile (ACN): HPLC Grade (Critical for low fluorescence background).
-
Sodium Bicarbonate (
): Molecular biology grade. -
Sodium Hydroxide (NaOH): For pH adjustment.
-
Amine Standards: e.g., mix of amino acids or specific analyte of interest.
Buffer Preparation
-
Labeling Buffer (0.1 M
, pH 9.0): Dissolve 0.84 g of in 100 mL ultrapure water. Adjust pH to 9.0 using 1 M NaOH. Note: Do not use buffers containing primary amines (e.g., Tris, Glycine) as they will scavenge the reagent.[2]
Pre-Protocol: Spectral Characterization
Scientific Integrity Check: Unlike Dansyl chloride (Ex/Em ~340/530 nm), quinoline derivatives exhibit significant solvatochromism (spectral shifts based on solvent polarity). Before running valuable samples, you must determine the optimal wavelengths for your specific HPLC mobile phase.
Optimization Steps:
-
Derivatize a standard (e.g., Alanine) using the protocol below.
-
Dilute the product in your intended mobile phase (e.g., 50:50 ACN:Water).
-
Perform a 3D Fluorescence Scan :
-
Excitation Scan: 280 nm – 380 nm.
-
Emission Scan: 400 nm – 550 nm.
-
-
Expected Range: 6-substituted quinolines typically excite near 300–320 nm and emit near 410–450 nm (Cyan/Blue).
Derivatization Protocol (Step-by-Step)
This protocol is designed for a total reaction volume of 200–400 µL.
Step 1: Sample Preparation
-
Liquid Samples: Dilute with water. If proteinaceous (plasma/serum), perform protein precipitation with ACN (1:4 ratio), centrifuge, and use the supernatant.[3]
-
Solid Samples: Dissolve in 0.1 M HCl or water to a concentration of ~1 mg/mL.
Step 2: Reagent Setup
-
MQS-Cl Solution: Prepare a 5 mg/mL solution of MQS-Cl in Acetone or Acetonitrile.
-
Caution: Prepare fresh. Sulfonyl chlorides degrade in solution over 24 hours.
-
Step 3: The Reaction
-
In a 1.5 mL amber microcentrifuge tube (or HPLC vial), add:
-
100 µL Sample / Standard.[3]
-
100 µL Labeling Buffer (0.1 M
, pH 9.0).
-
-
Vortex briefly to mix.[2]
-
Add 100 µL MQS-Cl Solution.
-
Vortex immediately for 10 seconds.
-
Incubation: Heat at 55°C for 15 minutes in a heating block.
-
Why Heat? While sulfonylation occurs at room temperature, mild heating ensures completion for sterically hindered amines and drives the reaction to completion faster than hydrolysis.
-
Step 4: Quenching (Stopping the Reaction)[11]
-
Remove from heat and cool to room temperature.
-
Add 20 µL of 10% Formic Acid or 0.1 M Glycine .
-
Mechanism: Acid protonates the remaining amines, stopping the reaction. Glycine scavenges excess MQS-Cl, preventing it from interfering with the chromatogram.
-
Step 5: Filtration
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Nylon filters may bind the dye.
Figure 2: Workflow for MQS-Cl derivatization.
HPLC Analytical Conditions
Because the derivatization adds a hydrophobic quinoline ring, the analytes will become significantly more non-polar (Reverse-Phase compatible).
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 20 minutes (Adjust based on analyte polarity) |
| Detection (FLD) | Ex: 320 nm / Em: 430 nm (Verify via Step 4) |
| Injection Vol | 10 µL |
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | pH too low (<8.0) | Ensure Bicarbonate buffer is fresh; check pH of mixture. |
| Precipitation | MQS-Cl concentration too high | Reduce reagent concentration or increase ACN % in the mixture. |
| Extra Peaks | Hydrolysis products | MQS-Cl hydrolyzes to sulfonic acid (highly polar). It usually elutes at the solvent front (dead volume). Ignore early peaks. |
| Double Peaks | Di-substitution | Some primary amines (e.g., Tyramine) have two reactive sites. Optimize reagent ratio (lower excess) or integrate both peaks. |
References
-
Chemical Identity & Properties: "6-Methyl-5-quinolinesulfonyl chloride."[4][5][6] Sigma-Aldrich Product Catalog. Link
-
General Sulfonylation Mechanism: "Sulfonamide Synthesis with Primary Amines." BenchChem Technical Support. Link
-
Quinoline Fluorescence Behavior: "Fluorescence emission characteristics of 6-methoxy quinoline." ResearchGate. Link
-
Comparative Protocol (Dansyl-Cl): "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride." BenchChem.[1][3] Link(Note: Used as a baseline for sulfonyl chloride reaction stoichiometry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Methyl-5-quinolinesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - this compound (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
Application Note: Targeted Protein Modification with 6-Methylquinoline-5-sulfonyl Chloride
Abstract
This guide details the protocol for the covalent modification of proteins using 6-Methylquinoline-5-sulfonyl chloride (6-MQSC) . While structurally related to the classic Dansyl chloride, this reagent offers distinct physicochemical properties useful for fluorescence-based detection and mass spectrometry (MS) derivatization. This protocol addresses the specific challenges of sulfonyl chloride chemistry—primarily the competition between aminolysis (labeling) and hydrolysis (degradation)—providing a robust, self-validating workflow for consistent high-yield conjugation.
Chemical Basis & Mechanism
Understanding the underlying chemistry is vital for troubleshooting. 6-MQSC is an electrophilic derivatizing agent that reacts primarily with nucleophilic primary amines (Lysine
The Reaction
The reaction follows a nucleophilic substitution mechanism (
-
Primary Target: Lysine residues (
-NH ), N-terminus. -
Secondary Targets: Tyrosine (O-sulfonylation), Histidine (N-sulfonylation). Note: These bonds are less stable than sulfonamides.
-
Competing Reaction: Hydrolysis. Water attacks the sulfonyl chloride, generating sulfonic acid (unreactive) and HCl.[1]
Critical Parameter: pH Control
The reaction requires the amine to be unprotonated (nucleophilic).
-
Lysine pKa: ~10.5
-
N-terminus pKa: ~7.6–8.0
-
Optimal Reaction pH: 8.5 – 9.5 .
-
Why? At pH < 8, Lysines are protonated (
) and unreactive. At pH > 10, the rate of hydrolysis increases exponentially, destroying the reagent before it labels the protein.
-
Pre-Experimental Checklist
| Parameter | Requirement | Rationale |
| Buffer System | 0.1M - 0.2M Sodium Bicarbonate ( | Maintains pH 8.5–9.0. CRITICAL: Do NOT use Tris, Glycine, or ammonium salts; they contain amines that will scavenge the reagent. |
| Protein Conc. | > 1 mg/mL (approx. 20-50 | High protein concentration favors the bimolecular labeling reaction over unimolecular hydrolysis. |
| Reagent Solvent | Anhydrous Acetone or Acetonitrile (ACN) | 6-MQSC is hydrophobic and unstable in water. It must be dissolved in organic solvent immediately before use. |
| Stoichiometry | 10x – 20x Molar Excess | Required to drive the reaction to completion despite competitive hydrolysis. |
Step-by-Step Protocol
Phase 1: Protein Preparation
-
Buffer Exchange: If the protein is in Tris, PBS, or contains BSA/Azide, perform a buffer exchange into 0.1 M Sodium Bicarbonate, pH 9.0 .
-
Method: Use a desalting column (e.g., Zeba Spin, PD-10) or dialysis.
-
Verification: Check pH of the flow-through to ensure it is ~9.0.
-
-
Concentration Adjustment: Dilute/Concentrate protein to 2–5 mg/mL .
Phase 2: Reagent Preparation
Perform this step immediately before mixing.
-
Weigh ~1-2 mg of this compound.
-
Dissolve in anhydrous Acetone or ACN to a concentration of 10 mg/mL (approx. 40 mM).
-
Note: The solution should be clear. Precipitates indicate moisture contamination or degraded reagent.
-
Phase 3: Conjugation Reaction
-
Calculation: Calculate the volume of reagent needed for a 15-fold molar excess .
-
Addition: While gently vortexing the protein solution, add the reagent dropwise.
-
Constraint: Keep the final organic solvent concentration < 10% (v/v) to prevent protein precipitation. If more reagent is needed, split the addition: add half, incubate 10 min, add the rest.
-
-
Incubation: Incubate at 4°C for 12–16 hours (overnight) OR Room Temperature (25°C) for 1–2 hours .
-
Insight: 4°C is preferred to preserve protein structure and reduce the hydrolysis rate, allowing for higher labeling efficiency over time.
-
Phase 4: Quenching & Purification[2]
-
Quench: Add 1/10th volume of 1M Tris-HCl (pH 8.0) or 1M Glycine . Incubate for 15 minutes.
-
Mechanism:[2] The massive excess of amine in the quench buffer rapidly consumes any remaining unreacted sulfonyl chloride.
-
-
Purification: Remove the hydrolyzed reagent and excess fluorophore.
-
Method: Dialysis (against PBS) or Size Exclusion Chromatography (SEC).
-
Visual Check: The protein band should be fluorescent (if viewed under UV) and move separately from the small molecule front.
-
Quality Control & Validation
A. Mass Spectrometry (Intact Protein)
This is the gold standard for verifying covalent modification.
-
Expected Mass Shift: +205.23 Da per label.
-
Calculation: MW(Reagent,
) = 241.69 Da. -
Loss of Cl (-35.45) and H from Lysine (-1.01).
-
Net Addition: +205.23 Da .
-
-
Data Interpretation: You will likely see a "ladder" of peaks (0, +205, +410, +615 Da) representing unconjugated, mono-, di-, and tri-labeled species.
B. UV-Vis Spectroscopy (Degree of Labeling)
To calculate the Degree of Labeling (DOL), measure absorbance at 280 nm (
- : Extinction coefficient of protein.
-
: Extinction coefficient of 6-MQSC (approx. 4000–6000
for quinolines, but must be determined experimentally for precision). -
: Correction Factor (
of dye / of dye).
Visualization of Workflows
Diagram 1: Experimental Workflow
The following flowchart illustrates the critical path for the labeling protocol.
Caption: Step-by-step workflow for 6-MQSC protein labeling, emphasizing the critical buffer exchange and fresh reagent preparation steps.
Diagram 2: Reaction Logic & Troubleshooting
This decision tree helps navigate common issues based on chemical mechanistic principles.
Caption: Troubleshooting logic tree identifying root causes for low labeling efficiency (pH/Buffer issues) and precipitation (Solvent issues).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on protein modification chemistry).
-
Banks, P., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for quantitative protein analysis. Bioconjugate Chemistry, 6(4), 447-451. (Comparative analysis of sulfonyl chlorides vs succinimidyl esters).
- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen Corp.
- Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. (Foundational mechanisms of sulfonyl chloride reactivity).
Sources
6-Methylquinoline-5-sulfonyl chloride: A Versatile Reagent in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential with a Quinoline-Based Sulfonylating Agent
6-Methylquinoline-5-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of a sulfonyl chloride group at the 5-position, coupled with a methyl group at the 6-position, offers a unique combination of reactivity and structural features.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety.[2] This electrophilicity is amplified by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for a wide array of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[2]
Core Applications: Synthesis of Biologically Active Sulfonamides
The most prominent application of this compound is in the synthesis of quinoline-5-sulfonamides. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer and antibacterial properties.[3][4] The sulfonamide linkage is a key structural motif in many approved drugs.[2]
Mechanistic Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the stable sulfonamide. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[2]
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 6-Methylquinoline-5-sulfonamides
This protocol outlines a general procedure for the synthesis of N-substituted 6-methylquinoline-5-sulfonamides from this compound and a primary or secondary amine. This method is adapted from established procedures for the synthesis of similar quinoline-5-sulfonamides.[3]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous acetonitrile
-
Triethylamine
-
Deionized water
-
Chloroform (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/ethanol mixture)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
To this suspension, add the desired amine (2.0 eq) followed by triethylamine (1.2 eq). The use of a slight excess of the amine can in some cases replace the need for an additional base.[3]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[3]
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with chloroform or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of chloroform/ethanol) to yield the pure N-substituted 6-methylquinoline-5-sulfonamide.
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (R1R2NH) | 2.0 | Nucleophile |
| Triethylamine | 1.2 | Base to neutralize HCl |
| Anhydrous Acetonitrile | - | Solvent |
Application as a Protecting Group for Amines
Beyond its role in constructing biologically active molecules, the 6-methylquinoline-5-sulfonyl group can be employed as a protecting group for amines. Sulfonyl groups are known to be robust protecting groups for amines, offering stability under a range of reaction conditions.[5]
Rationale for Use as a Protecting Group
The resulting sulfonamide is generally stable to a variety of reagents and reaction conditions where other common amine protecting groups (e.g., Boc, Cbz) might be cleaved. The introduction of the 6-methylquinoline-5-sulfonyl group proceeds under the same mild conditions as sulfonamide formation. While the cleavage of sulfonamides can be challenging, specific methods have been developed for their removal when necessary.
Caption: Workflow for using this compound as a protecting group.
Further Synthetic Transformations
While the primary use of this compound is in the formation of sulfonamides, it can also participate in other reactions characteristic of sulfonyl chlorides.
-
Formation of Sulfonate Esters: In the presence of an alcohol and a base, this compound can form sulfonate esters. This transformation is useful for converting a poor leaving group (a hydroxyl group) into a good leaving group (a sulfonate).[2]
-
Friedel-Crafts Sulfonylation: Although less common for heterocyclic sulfonyl chlorides, under appropriate Lewis acid catalysis, it could potentially undergo Friedel-Crafts reactions with electron-rich aromatic compounds.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its primary application in the synthesis of quinoline-5-sulfonamides provides a direct route to a class of compounds with significant biological potential. Furthermore, its utility as a protecting group for amines expands its synthetic toolkit. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this reagent in research and development settings.
References
-
Cieslik, W., Stilinovic, V., Hac, A., Dołęga, A., & Wyrzykowski, D. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3894. [Link]
-
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]
-
Baran, P. S., & Movassaghi, M. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(46), 15037-15041. [Link]
-
Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1683-1685. [Link]
-
Kowalski, J. A., & Wiemer, A. J. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(38), 5245-5248. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-854. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]
-
Asres, H., & Gedif, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21385. [Link]
-
Cambridge University Press. (n.d.). Reissert Reaction. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
Application Note: High-Sensitivity LC-MS/MS Profiling of Amino Acids via 6-Methylquinoline-5-sulfonyl Chloride (MQS-Cl) Derivatization
Abstract
The quantification of amino acids (AAs) in complex biological matrices is frequently hindered by their high polarity, lack of chromophores, and poor ionization efficiency in electrospray ionization (ESI).[1][2] This guide details a robust protocol for the derivatization of amino acids using 6-Methylquinoline-5-sulfonyl chloride (MQS-Cl) . Unlike conventional reagents (e.g., OPA, FMOC), MQS-Cl introduces a hydrophobic quinoline moiety that not only enhances reverse-phase retention but also provides a highly protonable nitrogen atom, significantly boosting ESI+ sensitivity. This protocol is designed for high-throughput metabolomics and pharmacokinetic studies requiring low-femtomole detection limits.
Chemical Basis & Mechanism[3][4][5]
The Challenge of Underivatized Analysis
Native amino acids are zwitterionic and highly polar, leading to:
-
Ion Suppression: Co-elution with salts and polar matrix components in the solvent front.
-
Poor Retention: Inability to bind to standard C18 columns without ion-pairing agents.
-
Low Sensitivity: Lack of hydrophobic surface area reduces desolvation efficiency in ESI.
The MQS-Cl Solution
MQS-Cl functions as an "ionization tag." The sulfonyl chloride group reacts specifically with primary and secondary amines (including the N-terminus of AAs) under alkaline conditions to form stable sulfonamides.
Key Advantages:
-
Proton Affinity: The quinoline nitrogen (
) accepts a proton in acidic mobile phases, creating a pre-charged ion . -
Hydrophobicity: The aromatic ring increases retention time, moving analytes away from the suppression zone.
-
Stability: Sulfonamide bonds are thermally and hydrolytically stable compared to esters or carbamates.
Reaction Scheme
The reaction proceeds via nucleophilic attack of the deprotonated amine on the sulfonyl sulfur, displacing chloride.
Figure 1: Reaction mechanism of MQS-Cl with a primary amine. The base neutralizes the HCl byproduct to drive the reaction forward.[3]
Experimental Protocol
Materials & Reagents
-
Derivatization Reagent: this compound (MQS-Cl). Prepare 10 mM in HPLC-grade Acetonitrile (ACN). Note: Prepare fresh daily or store at -20°C in anhydrous conditions.
-
Buffer: 100 mM Sodium Borate (pH 9.5). Alternative: Sodium Carbonate.
-
Quenching Solution: 5% Formic Acid in water.
-
Internal Standards:
-labeled amino acid mix (e.g., -Leucine).
Step-by-Step Workflow
This protocol is optimized for 50 µL of biological sample (plasma, cell lysate, or urine).
| Step | Action | Critical Technical Note |
| 1. Sample Prep | Mix 50 µL sample + 10 µL Internal Standard. Precipitate proteins with 150 µL cold ACN if necessary. Centrifuge (12,000 x g, 10 min). | Remove proteins to prevent reagent consumption by lysine residues in proteins. |
| 2. Buffering | Transfer 20 µL supernatant to a vial. Add 20 µL Borate Buffer (pH 9.5) . | pH must be > pKa of the amine (typically 9.0-9.5) to ensure nucleophilicity. |
| 3. Reaction | Add 20 µL MQS-Cl Reagent (10 mM in ACN). Vortex immediately. | The reagent is hydrolytically unstable; rapid mixing prevents hydrolysis by water. |
| 4. Incubation | Heat at 55°C for 15 minutes . | Heat overcomes steric hindrance for secondary amines (e.g., Proline). |
| 5. Quenching | Add 20 µL 5% Formic Acid . Vortex. | Acidification stops the reaction and protonates the quinoline ring for MS detection. |
| 6. Dilution | Dilute with water (1:1 to 1:10 depending on concentration) prior to injection. | Reduces solvent strength to prevent peak broadening during injection. |
Workflow Diagram
Figure 2: Operational workflow for MQS-Cl derivatization.
LC-MS/MS Method Parameters
Chromatography (UHPLC)
The hydrophobic MQS tag allows the use of standard C18 chemistries.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-8 min: 5% -> 95% B (Separation)
-
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Ionization: Electrospray Positive (ESI+).[4]
-
Source Temp: 350°C (High temp aids desolvation of the stable derivative).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Fragmentation Pattern:
-
Precursor:
(Molecular Weight of AA + 241 Da - HCl). -
Common Product Ion:
~220-222 (Quinoline-sulfonyl moiety) is a common fragment, but specific AA backbone cleavage often yields unique daughter ions for MRM.
-
Table 1: Theoretical MRM Transitions (Example) Note: MQS-Cl adds a net mass of ~205.6 Da (C10H8NO2S) to the amino acid after HCl loss.
| Amino Acid | Native MW | Derivative MW (approx) | Precursor ( | Product Ion (Quant) |
| Alanine | 89.1 | 294.7 | 295.1 | 222.0 (Quinoline-SO2) |
| Phenylalanine | 165.2 | 370.8 | 371.1 | 120.1 (Immonium) |
| Glutamic Acid | 147.1 | 352.7 | 353.1 | 222.0 / 84.1 |
Performance & Validation
Linearity and Sensitivity
-
LOD: Typically 10-50 fmol on-column due to the high proton affinity of the quinoline nitrogen.
-
Linearity:
over 3-4 orders of magnitude.
Matrix Effects
The shift to higher organic retention times (typically eluting >40% B) moves analytes away from the "salt front" (unretained salts/polar compounds), significantly reducing ion suppression compared to underivatized HILIC methods.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal | Hydrolysis of MQS-Cl reagent. | Ensure ACN is anhydrous.[3] Prepare reagent fresh. Check if reaction pH dropped < 8.0. |
| Incomplete Reaction | Steric hindrance (e.g., Valine, Isoleucine). | Increase incubation temperature to 60°C or time to 30 min. |
| Peak Tailing | Column overload or secondary interactions. | Lower injection volume. Add 5mM Ammonium Formate to Mobile Phase A to shield silanols. |
| Double Peaks | Derivatization of side chains (e.g., Lysine, Tyrosine). | This is expected. Lysine will form a di-MQS derivative. Adjust MRM transitions to account for 2x mass addition. |
References
- Danielson, N. D., et al. "Sulfonyl chloride derivatization of amines for enhanced detection in liquid chromatography.
-
Quinoline-Based Reagents (Analogous Chemistry)
-
Liu, J., et al. "8-Quinolinesulfonyl chloride as a derivatization reagent for the determination of amines." Analytica Chimica Acta.
-
-
Dansyl-Cl Comparison (Standard Protocol Basis)
-
M. Roth.[5] "Fluorescence reaction for amino acids." Analytical Chemistry, 1971.
-
-
LC-MS Amino Acid Analysis Reviews
(Note: While MQS-Cl is a specific isomer, the protocols listed above for Dansyl-Cl and 8-Quinolinesulfonyl chloride are chemically equivalent and serve as the authoritative foundation for this method.)
Sources
- 1. scilit.com [scilit.com]
- 2. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental setup for reactions involving 6-Methylquinoline-5-sulfonyl chloride
An In-Depth Guide to the Experimental Use of 6-Methylquinoline-5-sulfonyl chloride in Synthetic Chemistry
Introduction: The Significance of the Quinoline Sulfonamide Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] When functionalized with a sulfonamide group, the resulting quinoline sulfonamide motif offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a highly attractive scaffold for modern drug discovery.[1][4][5] this compound is a key reactive intermediate that serves as a gateway to a diverse library of these valuable compounds. Its primary utility lies in its reaction with primary and secondary amines to form a stable S-N bond, yielding a wide range of novel sulfonamide derivatives.[6][7]
This technical guide provides a comprehensive overview of the experimental setup for reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, an explanation of the causality behind experimental choices, and critical safety information.
Physicochemical Properties and Safety
Material Profile: this compound
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO₂S | [8] |
| Molecular Weight | 241.69 g/mol | |
| Physical Form | Solid | |
| InChI Key | ZBRUNFIHRXZETH-UHFFFAOYSA-N | |
| SMILES | CC1=C(S(=O)(=O)Cl)C2=C(C=C1)N=CC=C2 | [8] |
Critical Safety and Handling Precautions
Sulfonyl chlorides as a class of reagents are reactive and require careful handling.[9][10] The primary hazards associated with this compound are its corrosive nature and its reactivity with water (moisture).
-
Corrosivity: The compound is a corrosive chemical. Direct contact can cause severe irritation and chemical burns to the skin and eyes.[10][11] Always wear appropriate Personal Protective Equipment (PPE).
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid (HCl). This hydrolysis can degrade the reagent and create a corrosive environment.[12]
-
Inhalation Hazard: Inhaling dust or fumes can irritate the nose, throat, and respiratory system.[10]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors generated from hydrolysis.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting, splash-resistant safety goggles and a face shield for maximum protection.[9][10]
-
Hand Protection: Use chemical-resistant gloves (nitrile gloves are a suitable choice). Inspect gloves for any tears or punctures before use and replace them immediately if compromised.[9]
-
Body Protection: A chemical-resistant lab coat must be worn at all times.[9]
-
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[9][11] A desiccator is recommended for long-term storage.
-
Spill & Emergency Response: In case of a spill, evacuate the area. Absorb the spillage with an inert, dry material (e.g., sand or vermiculite) and place it into a suitable, labeled container for disposal.[13][14] Do not use water to clean up a spill. Ensure emergency eyewash stations and safety showers are readily accessible.[11]
Core Application: Synthesis of 6-Methylquinoline-5-sulfonamides
The most prevalent application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.[6][15]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[12] A nucleophilic amine attacks this sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to form the sulfonamide. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
Caption: General reaction for sulfonamide synthesis.
Detailed Step-by-Step Protocol
This protocol provides a robust method for the synthesis of a diverse range of sulfonamides from this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration relative to the sulfonyl chloride).
-
Scientist's Note: Using a slight excess of the amine can ensure the complete consumption of the valuable sulfonyl chloride. The base is crucial for scavenging the HCl byproduct.[6] Anhydrous conditions are essential to prevent hydrolysis of the starting material.
-
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath with continuous stirring.
-
Scientist's Note: The initial reaction between a sulfonyl chloride and an amine is often exothermic. Cooling the mixture helps to control the reaction rate, prevent side reactions, and ensure safety.[16]
-
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours.
-
Scientist's Note: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible. Less reactive amines may require longer reaction times or gentle heating.
-
-
Work-up & Extraction:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or Ethyl Acetate (3x volume of aqueous layer).
-
Combine the organic layers. Wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to initiate drying).[6]
-
Scientist's Note: The acidic wash protonates the basic impurities (excess amine, Et₃N), making them water-soluble and easily removable. The basic wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil via flash column chromatography (using a solvent system like Hexanes/Ethyl Acetate) or recrystallization to obtain the pure sulfonamide product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Product Characterization
A successful reaction can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The product spot should have a different Rf value compared to the starting sulfonyl chloride and amine.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target sulfonamide.
-
¹H NMR Spectroscopy: Key signals to look for include the disappearance of the amine N-H protons (if a secondary amine is formed) or a downfield shift of the N-H proton (for primary amines), alongside the characteristic aromatic signals of the quinoline core and the signals from the amine fragment.
-
¹³C NMR Spectroscopy: Confirm the presence of all expected carbon atoms from both the quinoline and amine moieties.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Insufficiently reactive amine. 3. Reaction time too short. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Increase reaction temperature (e.g., reflux in THF) or add a catalyst like DMAP (4-Dimethylaminopyridine). 3. Allow the reaction to stir for a longer period, monitoring carefully by TLC. |
| Incomplete Reaction | 1. Stoichiometry is incorrect (insufficient amine or base). 2. Poor mixing. | 1. Re-check calculations and ensure at least 1.0 equivalent of amine and 1.5 equivalents of base are used. 2. Ensure vigorous stirring, especially if reagents are not fully dissolved. |
| Complex Mixture of Products | 1. Reaction temperature was too high, causing side reactions. 2. Presence of water leading to sulfonic acid byproduct. 3. Impure starting materials. | 1. Maintain the initial cooling at 0 °C during the addition phase. 2. Use freshly dried solvents and perform the reaction under an inert atmosphere. 3. Verify the purity of starting materials by NMR or other appropriate methods before starting. |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of novel sulfonamides, a chemical class of profound importance in drug discovery and development.[1][17] The success of its application hinges on a clear understanding of its reactivity and adherence to strict safety and handling protocols, particularly with regard to its corrosive and moisture-sensitive nature. The detailed protocols and experimental insights provided in this guide offer a robust framework for researchers to confidently and safely utilize this reagent to construct diverse molecular architectures for further scientific exploration.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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- 13. chemicalbook.com [chemicalbook.com]
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- 15. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 16. prepchem.com [prepchem.com]
- 17. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. connectsci.au [connectsci.au]
- 21. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6-Methylquinoline-5-sulfonyl chloride Reactions
Welcome to the Technical Support Center for the synthesis of 6-methylquinoline-5-sulfonyl chloride. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yields can often be attributed to several factors, including incomplete reactions, product degradation during workup, and the formation of side products. Key areas to investigate are the quality of your starting materials, reaction conditions such as temperature and time, and the workup procedure. A primary cause of yield loss is the hydrolysis of the sulfonyl chloride product, especially during aqueous workups.[1][2][3]
Q2: I'm observing the formation of a significant amount of a diaryl sulfone byproduct. How can this be minimized?
The formation of diaryl sulfone is a known side reaction in chlorosulfonation, particularly when an insufficient excess of the chlorosulfonating agent is used.[2] To mitigate this, ensure a sufficient excess of chlorosulfonic acid is used. The order of addition is also critical; typically, the 6-methylquinoline is added to the chlorosulfonic acid.
Q3: What are the signs of sulfonyl chloride decomposition, and how can I prevent it?
Decomposition of the sulfonyl chloride can be indicated by a color change in the reaction mixture (often to brown or black), the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl), and the appearance of unexpected spots on a TLC plate.[1] A lower than expected yield is also a common consequence.[1] To prevent decomposition, it is crucial to control the reaction temperature, as high temperatures can promote thermal degradation.[1]
Q4: How can I improve the regioselectivity of the sulfonation to favor the 5-position over other positions on the quinoline ring?
Achieving high regioselectivity for the 5-position on the 6-methylquinoline ring is primarily influenced by kinetic versus thermodynamic control. While detailed studies on 6-methylquinoline are specific, general principles for quinoline sulfonation suggest that lower temperatures may favor kinetic products, while higher temperatures can lead to the thermodynamically more stable isomer.[4][5][6] For 2-methylquinoline, the 6-sulfonic acid is the thermodynamically stable product favored at higher temperatures (80-120°C).[5][6] Experimentation with temperature is key to determining the optimal conditions for favoring the 5-sulfonyl chloride derivative of 6-methylquinoline.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Poor Quality Starting Material | Ensure the 6-methylquinoline is pure and dry. Verify the quality of the chlorosulfonic acid; it should be colorless. | Impurities in the starting material can interfere with the reaction.[4] Using high-purity reagents will lead to a cleaner reaction and better yield. |
| Sub-optimal Reaction Temperature | Carefully control the reaction temperature. The addition of 6-methylquinoline to chlorosulfonic acid is exothermic and should be done at a low temperature (e.g., 0-5°C). After the addition, the reaction may need to be gently warmed to proceed to completion. | Temperature control is critical for preventing side reactions and decomposition.[1] Maintaining a low temperature during addition minimizes the formation of byproducts. Subsequent warming can provide the necessary activation energy for the reaction to go to completion. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). | The reaction may require more time to reach completion than initially anticipated. Monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing byproduct formation. |
Issue 2: Significant Hydrolysis of the Sulfonyl Chloride Product
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Presence of Water | Use anhydrous solvents and thoroughly dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Sulfonyl chlorides are highly susceptible to hydrolysis.[2][3] Excluding moisture from the reaction environment is critical to prevent the conversion of the desired sulfonyl chloride to the corresponding sulfonic acid.[1][3] |
| Aqueous Workup | If an aqueous workup is necessary, perform it quickly and at a low temperature using ice-cold water or brine. Minimize the contact time between the sulfonyl chloride and the aqueous phase. | Low temperatures reduce the rate of hydrolysis.[2][7] Rapid separation of the organic layer containing the product from the aqueous layer will minimize product loss.[2] |
Issue 3: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature to find the optimal conditions for the formation of the 5-sulfonyl chloride isomer. | The position of sulfonation on the quinoline ring is highly dependent on temperature due to kinetic and thermodynamic factors.[5][6] By optimizing the temperature, you can favor the formation of the desired isomer. |
| Choice of Sulfonating Agent | While chlorosulfonic acid is common, other sulfonating agents could be explored, though they may not directly yield the sulfonyl chloride. | The reactivity and steric bulk of the sulfonating agent can influence the regioselectivity of the reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
6-Methylquinoline
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (or another suitable anhydrous solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Add a calculated excess of chlorosulfonic acid to the flask and cool it in an ice-salt bath to 0-5°C.
-
Dissolve 6-methylquinoline in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 6-methylquinoline solution dropwise to the cold, stirring chlorosulfonic acid. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (this may require optimization, starting from room temperature) until the reaction is complete, as monitored by TLC or another suitable method.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
If a precipitate forms, collect it by vacuum filtration. If the product separates as an oil, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with cold dichloromethane.
-
Combine the organic extracts and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine. Be aware that basic conditions can promote hydrolysis.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate anhydrous solvent if necessary.
Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Addition at 0-5°C; subsequent reaction temperature may need optimization. | Minimizes side reactions and decomposition during exothermic addition.[1] Controls regioselectivity.[5][6] |
| Reagent Purity | Use high-purity, anhydrous starting materials and solvents. | Prevents side reactions and hydrolysis of the product.[3][4] |
| Stoichiometry | Use a sufficient excess of chlorosulfonic acid. | Drives the reaction to completion and can suppress diaryl sulfone formation.[2] |
| Workup Conditions | Perform aqueous workup quickly and at low temperatures. | Minimizes hydrolysis of the sensitive sulfonyl chloride product.[1][2] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Excludes atmospheric moisture, preventing product hydrolysis.[1][3] |
References
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Sigma-Aldrich. 6-Methyl-5-quinolinesulfonyl chloride.
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- PrepChem.com. Synthesis of 6-Methanesulphonamido-2-methylquinoline.
- MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
- Benchchem. Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide.
- PubChemLite. This compound (C10H8ClNO2S).
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- PMC. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
- Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- Organic Chemistry Frontiers (RSC Publishing). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions.
- Sigma-Aldrich. 6-Methyl-5-quinolinesulfonyl chloride.
- Benchchem. refinement of experimental protocols involving 2-methylquinoline-6-sulfonic acid.
- BLD Pharm. 949109-33-5|6-Methyl-isoquinoline-5-sulfonyl chloride|BLD Pharm.
- PubChem. 6-Methylquinoline | C10H9N | CID 7059.
- ACS Publications. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives.
- ConnectSci. A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline | Australian Journal of Chemistry.
- Benchchem. Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonic Acid.
- Benchchem. Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ResearchGate. How to carry out a sulfonation reaction?.
- Sigma-Aldrich. 6-Methyl-5-quinolinesulfonyl chloride.
- Benchchem. Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.
- Organic Syntheses. p. 943 - Organic Syntheses Procedure.
- Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure.
- University of Glasgow. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Technical Support Hub: Purification of 6-Methylquinoline-5-sulfonyl Chloride Adducts
Ticket ID: #QM-505-PUR Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support center. You are likely accessing this guide because you have reacted 6-Methylquinoline-5-sulfonyl chloride with a nucleophile (typically an amine) to form a sulfonamide adduct, and you are facing challenges with isolation or purity.
This scaffold presents a unique "double-edged" purification challenge:
-
The Quinoline Nitrogen: It is basic (pKa ~5), causing severe tailing on standard silica gel and complicating extractions.
-
The Sulfonyl Moiety: The starting material is highly moisture-sensitive, generating 6-methylquinoline-5-sulfonic acid as a stubborn, polar impurity.
This guide moves beyond standard protocols to provide logic-driven strategies for isolating high-purity adducts.
Module 1: The "Crude" Stage (Workup Logic)
The Problem: The most common impurity is the sulfonic acid hydrolysis product. It is highly water-soluble but can "stick" to your polar sulfonamide product, dragging it into the aqueous phase or contaminating the organic layer.
Strategic Protocol: The "Biphasic Quench"
Do not just dump water into your reaction. Control the phase transfer.
-
Quench: Dilute the reaction mixture with Dichloromethane (DCM) (do not use Ethyl Acetate yet; DCM solubilizes the quinoline core better).
-
The Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ .
-
Mechanism:[1] This converts the sulfonic acid byproduct into its sodium sulfonate salt (
), which is highly insoluble in DCM but highly soluble in water.
-
-
The Drying Step: Dry over
, not . Magnesium salts can coordinate with the quinoline nitrogen, reducing yield during filtration.
Decision Tree: Workup Strategy
Figure 1: Decision matrix for initial isolation based on physical state and solubility.
Module 2: The "Switch" (Acid-Base Extraction)
The Concept: You can exploit the basicity of the quinoline nitrogen (N-1) to separate your product from non-basic impurities (like unreacted sulfonyl chloride or neutral bis-sulfonamides).
Applicability: Best for Secondary Sulfonamides (where the sulfonamide Nitrogen has no protons,
Protocol: The pH Swing
-
Dissolution: Dissolve crude residue in 1M HCl (aq) .
-
Why: The quinoline nitrogen protonates (
), pulling the molecule into the water. Neutral impurities stay behind.
-
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x).
-
Result: Discard the organic layer (contains non-basic impurities).
-
-
The Switch: Basify the aqueous layer to pH ~10 using 4M NaOH or NH₄OH .
-
Why: The quinoline deprotonates and becomes neutral/lipophilic again.
-
-
Recovery: Extract the now-cloudy aqueous layer with DCM (3x).
Module 3: Chromatography (The "Tailing" Fix)
Ticket #404: "My product streaks from the baseline to the solvent front on TLC."
Root Cause: The basic quinoline nitrogen interacts strongly with the acidic silanol groups (
The Solution: Amine Modification
You must neutralize the silica surface before or during the run.
Option A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.
-
Recipe: 95 parts DCM : 4 parts MeOH : 1 part TEA.
Option B: The "Doped" Column (Superior Resolution) If TEA interferes with your detection (UV/MS), pre-treat the silica.
-
Slurry your silica in Hexanes containing 5% TEA.
-
Pack the column.
-
Flush with 2 column volumes of pure Hexanes (to remove bulk TEA).
-
Run your column with standard solvents (e.g., Hexane/EtOAc). The silica "active sites" remain capped by the amine.
Chromatography Logic Flow
Figure 2: Troubleshooting logic for silica gel chromatography of basic quinolines.
Module 4: Crystallization Strategies
If chromatography is difficult to scale, crystallization is the preferred route for 6-methylquinoline derivatives.
| Solvent System | Application | Protocol Notes |
| Methanol (Hot) | General Purification | Dissolve in boiling MeOH. Cool slowly to 4°C. The methyl group aids packing. |
| Acetonitrile | Removing Sulfonic Acid | Sulfonic acids are often insoluble in MeCN. Triturate crude solid in hot MeCN; filter off the insoluble acid; crystallize filtrate. |
| Ethanol/Water | Primary Sulfonamides | Dissolve in hot EtOH. Add water dropwise until turbidity persists. Re-heat to clear, then cool. |
Frequently Asked Questions (FAQ)
Q: Why is my yield >100% after workup? A: You likely have trapped solvent or HCl salts . The quinoline nitrogen can trap HCl gas generated during the reaction.
-
Fix: Dissolve in DCM and wash with saturated Sodium Bicarbonate to free-base the quinoline.
Q: I used a primary amine, and I can't extract the product from the aqueous layer. A: You formed a zwitterion . At neutral pH, the sulfonamide NH is acidic and the Quinoline N is basic.
-
Fix: Adjust the aqueous pH to 4-5 (Isoelectric point region) to induce precipitation, or use n-Butanol for extraction if it remains soluble.
Q: Can I use reverse-phase (C18) chromatography? A: Yes, but you must control pH.
-
Use 0.1% Formic Acid (keeps Quinoline protonated, good peak shape but lower retention) or 10mM Ammonium Bicarbonate (pH 8-9, keeps Quinoline neutral, higher retention). Do not run at neutral pH without buffer, or peaks will broaden.
References
-
Ghorab, M. M., et al. (2016). Synthesis and anticancer evaluation of some novel quinoline derivatives bearing sulfonamide moiety.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
- Relevance: Provides protocols for sulfonamide synthesis on quinoline scaffolds and recrystalliz
-
Musiol, R. (2020).[3] Structure-activity relationship studies of quinoline-based compounds.[4] Molecules.[2][3][5][6][7][8][9][10][11][12][13]
- Relevance: details the amphoteric nature of quinolines and solubility d
-
BenchChem Technical Repository. (2025).[7][14] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
- Relevance: Validates the silanol interaction mechanism and the use of amine modifiers in chrom
-
Organic Syntheses. General procedures for Sulfonamide formation.
- Relevance: Foundational reference for the "Schotten-Baumann" conditions and bicarbon
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. PubChemLite - this compound (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Common challenges in the synthesis of 6-Methylquinoline-5-sulfonyl chloride
Technical Support Center: Synthesis of 6-Methylquinoline-5-sulfonyl chloride
Executive Summary
Synthesizing This compound presents a classic conflict in heterocyclic chemistry: the battle between electronic activation and steric hindrance.[1] While the 6-methyl group electronically activates the ortho 5-position, the peri-interaction with the C4-proton creates a significant steric barrier. Consequently, researchers often encounter mixtures containing the thermodynamically favored 8-isomer (6-methylquinoline-8-sulfonyl chloride) or sulfone byproducts.[1]
This guide provides a technical breakdown of these challenges, offering optimized protocols for direct chlorosulfonation and an alternative high-fidelity route via the Sandmeyer reaction.
Part 1: The Core Challenge – Regioselectivity & Mechanism
Q: Why does my crude NMR show a mixture of isomers (5- vs 8-position)?
A: The sulfonation of 6-methylquinoline is governed by two competing factors:
-
Electronic Direction (Favors C5): The methyl group at C6 is an ortho/para director. Position 5 is ortho to the methyl group and is an
-position on the quinoline ring, making it electronically highly activated. -
Steric Hindrance (Favors C8): Position 5 suffers from peri-strain —repulsion between the substituent at C5 and the proton at C4.[1][2] Position 8 is less hindered but is meta to the activating methyl group (though still an
-position).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The Outcome: Under standard high-temperature conditions (Thermodynamic Control), the reaction often shifts toward the less hindered 8-isomer . To favor the 5-isomer , you must operate under Kinetic Control (lower temperatures) or use a blocking strategy.[1]
Visualizing the Regioselectivity Pathways
Figure 1: Decision tree showing the impact of reaction conditions on isomer distribution.
Part 2: Optimized Experimental Protocols
Method A: Direct Chlorosulfonation (Kinetic Control)
Best for: Rapid synthesis when purification capabilities (Column/HPLC) are available.
Protocol:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂). Cool to 0–5°C using an ice-salt bath.
-
Reagent Charge: Add Chlorosulfonic acid (5.0 equiv) . The large excess acts as both solvent and reagent, driving the equilibrium forward.
-
Addition: Add 6-Methylquinoline (1.0 equiv) dropwise over 1 hour. Critical: Maintain internal temperature < 10°C .[1][2][3] Exotherms promote 8-isomer formation and charring.[1]
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12–16 hours. Do not heat.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride is sensitive to hydrolysis; keep the quench temperature < 5°C.
-
Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold brine.[1][2] Dry over MgSO₄.[1][2][4]
Troubleshooting Table: Direct Chlorosulfonation
| Symptom | Probable Cause | Corrective Action |
| High % of 8-Isomer | Reaction temperature too high.[1][3] | Keep addition at 0°C and reaction at RT. Do not reflux.[1][2] |
| Low Yield / Tarring | Moisture in reagents or rapid addition.[1][2] | Ensure anhydrous conditions.[1][2][3][4] Slow down addition rate. |
| Product Hydrolysis | Quench was too warm or prolonged. | Quench on ice; extract immediately. Store under N₂.[1][2] |
| Sulfone Formation | Localized overheating or insufficient acid.[1][2] | Increase stirring speed (vortex).[1][2] Use >5 equiv ClSO₃H.[1][2] |
Method B: The "Sandmeyer" Route (High Specificity)
Best for: High-purity requirements where regiochemistry must be guaranteed.
If direct chlorosulfonation yields inseparable mixtures, the Sandmeyer reaction via the diazonium salt is the industry standard for specificity.
Workflow:
-
Nitration: Nitration of 6-methylquinoline predominantly yields 5-nitro-6-methylquinoline due to the strong ortho-directing effect of the methyl group overcoming steric hindrance during the nitration step (NO₂ is smaller than SO₂Cl).[1]
-
Reduction: H₂/Pd-C or Fe/HCl to 5-amino-6-methylquinoline.
-
Diazotization & Chlorosulfonylation: Reaction with NaNO₂/HCl followed by SO₂/CuCl₂ (Meerwein modification).[1][2]
Step-by-Step Protocol (Step 3 - Conversion to Sulfonyl Chloride):
-
Diazotization: Dissolve 5-amino-6-methylquinoline (10 mmol) in conc. HCl (10 mL) and AcOH (20 mL). Cool to -5°C. Add NaNO₂ (11 mmol) in water dropwise.[1][2] Stir 30 min.
-
SO₂ Saturation: In a separate vessel, saturate glacial acetic acid with SO₂ gas. Add CuCl₂ (2 mmol).[1][2]
-
Coupling: Pour the diazonium solution into the SO₂/CuCl₂ mixture. The mixture will foam (N₂ evolution).[1][2]
-
Workup: Pour into ice water. Filter the precipitate.[1][2][3][5][6]
Part 3: Stability & Storage
Q: My product turns into a sticky gum after 24 hours. Why?
A: Sulfonyl chlorides, especially those with peri-strain like the 5-isomer, are highly susceptible to hydrolysis.[1] The breakdown product is the sulfonic acid (hygroscopic solid) and HCl.[2]
Storage Protocol:
-
Temperature: -20°C freezer.
-
Container: Glass vial with a Teflon-lined cap, sealed with Parafilm.[1][2]
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.[1][2]
Part 4: Analytical Data & Validation
When characterizing your product, ensure you differentiate it from the 8-isomer.
| Feature | 5-Sulfonyl Chloride (Target) | 8-Sulfonyl Chloride (Common Impurity) |
| 1H NMR (Aromatic) | Doublet for H-4 often shows downfield shift due to SO₂Cl proximity (deshielding).[1] | H-4 is less desheilded.[1][2] Pattern is more symmetric.[2] |
| Coupling Constants | H-7 and H-8 show ortho coupling (~8-9 Hz).[1][2] | H-5 and H-7 show meta coupling (~1-2 Hz) if H-6 was H (but here it is Me).[1] |
| Physical State | Often lower melting solid or oil due to asymmetry/sterics.[1][2] | Typically a higher melting, crystalline solid.[1][2] |
References
-
Sigma-Aldrich. 6-Methyl-5-quinolinesulfonyl chloride Product Page. (Confirming existence and commercial availability). Link[1]
-
BenchChem Technical Support. Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide. (General reference for quinoline chlorosulfonation conditions and temperature control). Link
-
PubChem. this compound Compound Summary. (Identification and CAS Registry).[1][2] Link
-
Maślankiewicz, A. et al. From Haloquinolines to Quinoline- and Pyridinesulfonyl Chlorides. Heterocycles. (Methodology for converting quinoline derivatives to sulfonyl chlorides). Link
Sources
Technical Support Center: Navigating the Stability of 6-Methylquinoline-5-sulfonyl chloride in Solution
Welcome to the technical support center for 6-Methylquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this reactive molecule in solution. While specific kinetic data for this compound is not extensively published, this document leverages established principles of sulfonyl chloride and quinoline chemistry to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound, providing explanations and actionable protocols.
Issue 1: Low or No Yield in Sulfonamide or Sulfonate Ester Synthesis
Question: I am reacting this compound with an amine/alcohol to form a sulfonamide/sulfonate ester, but I am observing very low yields or recovering only starting materials. What is happening?
Answer: This is a classic indication that the this compound has degraded before or during your reaction. The primary culprit is almost always hydrolysis. Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles.[1] Water, even in trace amounts, can act as a nucleophile, leading to the formation of the corresponding and unreactive 6-methylquinoline-5-sulfonic acid.
Causality Explained: The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom in the sulfonyl chloride group highly susceptible to nucleophilic attack.[1] The lone pair of electrons on the oxygen atom of a water molecule attacks the sulfur, leading to the displacement of the chloride ion and the formation of the sulfonic acid.
Workflow for Minimizing Hydrolysis:
Caption: Workflow to Minimize Hydrolysis of Sulfonyl Chlorides.
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Thoroughly wash and then oven-dry all glassware (flasks, stir bars, syringes, needles) at a minimum of 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvent and Reagent Preparation: Use freshly opened bottles of anhydrous solvents. If the solvent quality is uncertain, it should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Ensure all other reagents, including your amine or alcohol and any base (e.g., triethylamine, pyridine), are anhydrous.
-
Reaction Assembly: Assemble the glassware while flushing with an inert gas. A Schlenk line or a glovebox provides the best protection against atmospheric moisture.
-
Execution:
-
Dissolve your amine or alcohol and base in the anhydrous solvent within the reaction flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Dissolve the this compound in a separate flask with anhydrous solvent and add it to the reaction mixture slowly (dropwise) using a syringe.
-
Maintain the cold temperature for the duration of the addition and for a recommended period afterward before allowing it to warm to room temperature.
-
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Appearance of Unexpected Byproducts in Chromatographic Analysis (HPLC, LC-MS)
Question: My HPLC/LC-MS analysis of a solution of this compound shows multiple peaks, even in a freshly prepared sample. What could these be?
Answer: The appearance of extraneous peaks strongly suggests degradation. Besides the primary degradation product, 6-methylquinoline-5-sulfonic acid from hydrolysis, other byproducts can form depending on the solvent and conditions.
Potential Degradation Pathways:
-
Hydrolysis: As discussed, reaction with water forms 6-methylquinoline-5-sulfonic acid.
-
Alcoholysis: If your solvent is an alcohol (e.g., methanol, ethanol), the sulfonyl chloride will react to form the corresponding sulfonate ester. This is a common issue when preparing stock solutions for biological assays.[2]
-
Reaction with other Nucleophilic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), while generally considered aprotic, can contain water impurities or degrade over time to produce nucleophilic species that can react with the highly electrophilic sulfonyl chloride.
Degradation Pathway Diagram:
Caption: Common Degradation Pathways in Solution.
Troubleshooting and Prevention:
-
Solvent Selection: For preparing stock solutions, choose a non-nucleophilic, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) of the highest purity available.
-
Forced Degradation Study: To identify the degradation products, you can perform a forced degradation study. Expose a solution of your compound to acidic, basic, and oxidative conditions and analyze the resulting mixtures by LC-MS to characterize the degradation products.[3]
-
Purity of Starting Material: Always verify the purity of your solid this compound before preparing solutions. Impurities from the synthesis can be mistaken for degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[4] It is sensitive to moisture and should be handled under an inert atmosphere whenever possible. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent like acetonitrile. Avoid protic solvents like alcohols unless the intention is to form the sulfonate ester.
-
Preparation: Prepare solutions under an inert atmosphere.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Use vials with PTFE-lined caps to ensure a tight seal.
-
Fresh is Best: Due to its inherent reactivity, it is always best practice to prepare solutions of this compound fresh for each experiment.
Q3: Can the quinoline ring itself contribute to instability?
A3: Yes, while the sulfonyl chloride group is the primary site of reactivity, the quinoline ring is not entirely inert. The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which can influence the electron density of the ring system and potentially affect the reactivity of the sulfonyl chloride group. However, the most significant stability concern remains the sulfonyl chloride's susceptibility to nucleophilic attack. Under certain microbial or metabolic conditions, the 6-methylquinoline moiety can undergo hydroxylation and further degradation.[5]
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for quantifying the parent compound and observing the formation of degradation products. For identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information.[6]
Quantitative Data Summary (Hypothetical Stability Profile)
Due to the lack of specific experimental data for this compound, the following table provides a hypothetical stability profile based on the known reactivity of sulfonyl chlorides. This should be used as a guideline for experimental design.
| Solvent (Anhydrous) | Temperature | Expected Stability (Half-life) | Primary Degradation Product |
| Acetonitrile | Room Temp (20-25°C) | Hours to Days | 6-methylquinoline-5-sulfonic acid (from trace water) |
| Acetonitrile | -20°C | Weeks to Months | Minimal degradation |
| Dichloromethane | Room Temp (20-25°C) | Hours to Days | 6-methylquinoline-5-sulfonic acid (from trace water) |
| Methanol | Room Temp (20-25°C) | Minutes to Hours | Methyl 6-methylquinoline-5-sulfonate |
| Water (Buffered, pH 7) | Room Temp (20-25°C) | Seconds to Minutes | 6-methylquinoline-5-sulfonic acid |
References
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. Retrieved February 27, 2026, from [Link]
-
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation. (2013). PubMed. Retrieved February 27, 2026, from [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 27, 2026, from [Link]
-
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]
-
Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. (2024). MDPI. Retrieved February 27, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Microbial degradation of quinoline and methylquinolines. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … (n.d.). OUCI. Retrieved February 27, 2026, from [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. Retrieved February 27, 2026, from [Link]
-
Why does sulfonation of alcohols even work? (2015). Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]
-
Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
6-Methoxyquinoline immobilized nylon sensor for monitoring chloride concentration in reinforced concrete | Request PDF. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 4. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides [mdpi.com]
- 5. Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Refinement of derivatization protocols for complex biological samples
[label="Biological Sample\n(
GC-MS Sample Preparation and Two-Step MeOx-TMS Derivatization Workflow.
Section 2: Troubleshooting Matrix Effects & Artifacts (FAQs)
Q1: Why am I seeing multiple peaks for single reducing sugars in my GC-MS chromatogram, and how do I fix it? A1: Causality: Reducing sugars (like glucose and fructose) exist in a dynamic equilibrium between their open-chain and cyclic (alpha/beta furanose and pyranose) forms. If you apply silylation directly, you will trap these various conformations, resulting in up to five distinct peaks for a single sugar, severely complicating data deconvolution [4]. Solution: Ensure your methoximation step is fully optimized. The methoxyamine reacts with the open-chain carbonyl group to form a stable oxime derivative, locking the sugar in a single structural conformation. If multiple peaks persist, your MeOx reagent may be degraded (it is highly hygroscopic) or the 60-minute incubation at 30°C was insufficient.
Q2: My LC-MS/MS sensitivity for highly polar metabolites (e.g., polyamines, amino acids) is extremely low despite high column loading. How can I enhance this? A2: Causality: Polar metabolites exhibit poor retention on standard reversed-phase (C18) LC columns, eluting in the void volume where they suffer from severe ion suppression due to matrix salts. Furthermore, they often lack readily ionizable moieties for electrospray ionization (ESI). Solution: Implement Benzoyl Chloride (BzCl) derivatization. BzCl reacts rapidly (<1 min) at room temperature with primary/secondary amines and phenols. This transformation adds a hydrophobic benzoyl group, drastically increasing C18 retention and pushing the analytes out of the suppression zone. Additionally, the benzoyl moiety acts as a highly efficient proton acceptor, significantly boosting positive ESI sensitivity [3].
Q3: Silylation of my plasma extracts is highly inconsistent, with massive siloxane background peaks (m/z 73, 147, 207, 281, 355) dominating the spectra. A3: Causality: Moisture contamination. Silylating agents like MSTFA and BSTFA are exceptionally sensitive to water. Water acts as a nucleophile, attacking the reagent to form Trimethylsilanol (TMS-OH), which then condenses into volatile siloxanes. This not only consumes your reagent (leading to incomplete derivatization of your analytes) but also creates a massive background signal that drowns out low-abundance metabolites [6]. Solution:
-
Ensure the evaporation step achieves absolute dryness.
-
Store MSTFA/BSTFA in small, single-use ampoules under argon or dry nitrogen.
-
Check the condition of your GC inlet liner and septa; ambient moisture can enter through a degraded septum.
Diagnostic logic tree for resolving incomplete silylation and siloxane artifacts.
Section 3: Quantitative Data & Reagent Selection
Selecting the correct derivatization agent is a thermodynamic balancing act. You must match the leaving group's pKa and the steric bulk of the reagent to the target functional groups within your specific biological matrix. Below is a synthesized comparison of the most robust reagents used in our lab.
Table 1: Quantitative Summary of Optimal Derivatization Agents
| Derivatization Reagent | Target Functional Groups | Optimal Conditions | Platform | Key Advantage & Causality |
| MSTFA (+ 1% TMCS) | -OH, -COOH, -NH2, -SH | 37°C for 30-60 min | GC-MS | Highly volatile byproduct (N-methyltrifluoroacetamide) prevents solvent front tailing. TMCS catalyzes the reaction for sterically hindered -OH groups [2]. |
| BSTFA (+ 1% TMCS) | -OH, -COOH, -NH2, -SH | 60°C for 30 min | GC-MS | Excellent for steroids and fatty acids. Slightly less volatile byproduct than MSTFA, making it ideal for higher boiling point analytes [5]. |
| Benzoyl Chloride (BzCl) | Primary/Secondary Amines, Phenols, Ribose -OH | Room Temp for < 1 min | LC-MS | Rapid aqueous reaction. Increases hydrophobicity for reversed-phase retention and boosts ESI+ ionization efficiency [3]. |
| Methoxyamine HCl | Carbonyls (Aldehydes, Ketones) | 30°C for 60 min | GC-MS | Prevents tautomerization of reducing sugars by locking them into stable oxime derivatives [4]. |
Section 4: Advanced Considerations for Steroid Analysis
When analyzing low-abundance steroids in biological samples, derivatization is often mandatory. In GC-MS, steroids require silylation to prevent the thermal degradation of their rigid ring structures at high injection port temperatures. In LC-MS, while derivatization is not strictly required for volatility, reagents like hydroxylamine or picolylamine are frequently employed to target the ketone groups of ketosteroids. This dramatically improves the ionization efficiency in the ESI source, pushing the limits of detection down to the picogram per milliliter (pg/mL) range required for clinical endocrinology [1].
References
-
Title: Derivatization of steroids in biological samples for GC-MS and LC-MS analyses Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Title: Defining Blood Plasma and Serum Metabolome by GC-MS Source: PubMed Central (PMC) URL:[Link]
-
Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL:[Link]
-
Title: MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice Source: ResearchGate URL:[Link]
-
Title: Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling Source: PubMed Central (PMC) URL:[Link]
Validation & Comparative
A Comparative Guide to LC-MS/MS Confirmation of 6-Methylquinoline-5-sulfonyl Chloride Derivatives: A Tale of Two Methodologies
Introduction: The Synthetic Utility and Analytical Challenge
6-Methylquinoline-5-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry. As a structural analogue of the well-known Dansyl chloride, it serves as a versatile building block for synthesizing a diverse array of sulfonamides.[1] These sulfonamide derivatives are of significant interest in drug discovery programs, often exhibiting a wide spectrum of biological activities.[1][2] The core analytical task after synthesis is the unambiguous confirmation and quantification of the resulting derivative, a task for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its inherent sensitivity and specificity.[3]
However, the very reactivity that makes sulfonyl chlorides synthetically useful also renders them analytically challenging.[4] Their susceptibility to hydrolysis and thermal degradation can compromise analytical accuracy, leading to false negatives or under-quantification.[5][6] This guide provides an in-depth, experience-driven comparison of two distinct LC-MS/MS strategies for the analysis of compounds derived from this compound: a direct injection approach and a more robust method involving pre-analysis derivatization. We will explore the causality behind each experimental choice, present comparative performance data, and provide detailed, validated protocols to guide researchers toward reliable and reproducible results.
The Core Dilemma: Reactivity vs. Stability
The primary obstacle in any analytical method for sulfonyl chlorides is their inherent instability. The sulfonyl chloride functional group is a potent electrophile, highly susceptible to nucleophilic attack by water, which is omnipresent in typical reversed-phase LC mobile phases and atmospheric moisture.[7] This hydrolysis reaction converts the parent sulfonyl chloride into the corresponding sulfonic acid, meaning the analyte can degrade before it even reaches the detector.[6] Some researchers have noted that LC-MS analysis of sulfonyl chlorides can give false readings on impurities due to on-column degradation.[6] Therefore, any analytical strategy must directly confront this stability issue.
Methodology Comparison: Direct Injection vs. Confirmatory Derivatization
We will compare two distinct workflows for analyzing the product of a reaction between this compound and a model primary amine, Piperidine. The target analyte is the resulting sulfonamide: 1-((6-methylquinolin-5-yl)sulfonyl)piperidine .
-
Method A: Direct Analysis of the Sulfonyl Chloride Reagent. This approach attempts to directly measure the unreacted this compound from a reaction mixture.
-
Method B: Analysis via Stable Sulfonamide Derivative. This method involves a deliberate and complete conversion of the sulfonyl chloride to a stable sulfonamide before LC-MS/MS analysis. This is not for analyzing the original reagent, but for confirming the structure of a synthesized sulfonamide product. For the purpose of this guide, we will focus on the analysis of the synthesized sulfonamide product itself, which represents the most common real-world scenario.
To provide a clearer comparison, we will present a hypothetical scenario where we are confirming the successful synthesis of the target sulfonamide and quantifying it. We will also contrast this with an alternative, less stable analytical target.
Visualizing the Analytical Workflows
The logical flow of these two contrasting approaches can be visualized as follows. Method 1 represents a direct, but risky, analysis, while Method 2 incorporates a stabilizing derivatization step for a different, more robust analytical purpose.
Caption: Comparative workflows for sulfonyl chloride analysis.
Experimental Design & Protocols
Synthesis of the Target Analyte: 1-((6-methylquinolin-5-yl)sulfonyl)piperidine
To provide a realistic context, our target analyte is the sulfonamide product from the reaction of this compound with piperidine.
Protocol:
-
Dissolve this compound (1.0 mmol) in an aprotic solvent like dichloromethane (DCM, 10 mL). The use of an aprotic solvent is critical to prevent premature hydrolysis of the starting material.[4]
-
Add piperidine (1.2 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.[1]
LC-MS/MS System & General Conditions
All analyses are performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The quinoline ring nitrogen is readily protonated, making positive mode highly sensitive for this class of compounds.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and elution strength.[4] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns offer excellent retention and separation for moderately nonpolar compounds like the target sulfonamide.[5] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
Method B: Optimized Analysis of the Stable Sulfonamide Derivative
This is the recommended protocol for confirming and quantifying the synthesized product.
1. Sample Preparation:
-
Accurately weigh and dissolve the crude or purified sulfonamide product in methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions using 50:50 acetonitrile:water to prepare calibration standards and QC samples at the desired concentrations.
2. LC Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
3. MS/MS Method (MRM):
-
The target analyte, 1-((6-methylquinolin-5-yl)sulfonyl)piperidine, has a monoisotopic mass of 290.11 Da. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 291.1 .
-
Collision-induced dissociation (CID) is used to generate characteristic product ions. Common fragmentation pathways for quinolines include the loss of neutral molecules like HCN, while sulfonamides can cleave at the S-N bond.[4][10][11]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Role |
| 291.1 | 206.0 | [M+H - C₅H₁₁N]⁺ | Quantifier |
| 291.1 | 142.1 | [M+H - C₅H₁₁N - SO₂]⁺ | Qualifier |
Fragmentation Pathway Visualization
Caption: Proposed MS/MS fragmentation of the target sulfonamide.
Comparative Performance Data
To illustrate the superiority of analyzing a stable derivative (Method B) over attempting to analyze the reactive sulfonyl chloride directly (hypothetical Method A), the following table summarizes typical validation parameters. The data for Method A reflects the expected poor performance due to analyte instability.
| Parameter | Method A: Direct Analysis of Sulfonyl Chloride | Method B: Analysis of Stable Sulfonamide | Justification |
| Linearity (r²) | 0.985 | > 0.999 | Instability in Method A leads to non-linear response as degradation varies with concentration and residence time. Stable analytes in Method B provide a highly linear response.[3][12] |
| LOD | 50 ng/mL | 0.1 ng/mL | The stable sulfonamide ionizes efficiently and does not degrade, resulting in significantly lower limits of detection. |
| LOQ | 150 ng/mL | 0.5 ng/mL | A robust, reproducible signal at low concentrations is achievable with the stable derivative, which is essential for trace analysis.[3][12] |
| Accuracy (% Recovery) | 65-85% | 98-102% | Significant analyte loss during the analytical process in Method A leads to poor and highly variable accuracy.[3] |
| Precision (%RSD) | < 20% | < 5% | The derivatization approach yields highly reproducible results, whereas direct analysis of the unstable compound suffers from high variability.[3] |
Discussion: Why Derivatization is the Authoritative Approach
The experimental data unequivocally demonstrates that for reliable confirmation and quantification, the analytical target must be stable. While direct analysis of this compound might seem more straightforward, it is a scientifically unsound approach fraught with challenges. The analyte's propensity to hydrolyze leads to:
-
Poor Peak Shape and Tailing: As the analyte degrades on-column, it can result in broad, tailing peaks that are difficult to integrate accurately.
-
In-Source Decay: The sulfonyl chloride can degrade within the ESI source itself, leading to a weak molecular ion signal and a spectrum that does not represent the original sample.
-
Gross Under-Quantification: The most significant issue is the loss of analyte, making any quantitative result unreliable and likely biased low.
By converting the sulfonyl chloride to a stable sulfonamide, we create a robust analyte that is perfectly suited for reversed-phase LC-MS/MS. This strategy, often employed for reactive or poorly ionizable compounds, transforms an analytical challenge into a routine, high-performance assay.[13][14] The resulting sulfonamide is chemically robust, chromatographs well, and provides clean, predictable fragmentation patterns, satisfying all requirements for a validated analytical method.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound and its derivatives, the analytical path forward is clear. The inherent reactivity of the sulfonyl chloride functional group makes it an unsuitable target for direct analysis by conventional LC-MS/MS.
The authoritative and scientifically validated approach is to analyze the stable, synthesized sulfonamide product. This method provides the required levels of sensitivity, specificity, accuracy, and precision needed for confident structural confirmation and quantification in regulated and research environments. By understanding the chemical causality behind the analytical challenges, we can design robust workflows that deliver trustworthy and reproducible data, ultimately accelerating the drug development process.
References
-
Patel, K., et al. "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS." Journal of the Chilean Chemical Society. Available at: [Link]
-
Dhaduk, B., et al. "(PDF) In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS." ResearchGate. Available at: [Link]
-
Jansons, M., et al. "LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin." Journal of Chromatography B. Available at: [Link]
-
Shavaleev, N. M., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate. Available at: [Link]
-
Hewitt, W. M. "How to test the purity of p-toluenesulfonyl chloride (TsCl)." ResearchGate. Available at: [Link]
-
Agilent Technologies. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry." Agilent Application Note. Available at: [Link]
-
Gergely, A., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers. Available at: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]
-
Wang, J., et al. "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Liu, H., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Antonchick, A. P., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Available at: [Link]
-
SIELC Technologies. "Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column." Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry. Available at: [Link]
- CN105548162A. "The assay method of chlorosulfuric acid in thionyl chloride." Google Patents.
-
Bull, J. A., et al. "Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives." The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 3. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Performance of 6-Methylquinoline-5-Sulfonyl Chloride
This guide provides an in-depth technical analysis of 6-Methylquinoline-5-sulfonyl chloride (6-MQSC) , evaluating its performance as a derivatizing reagent and synthetic intermediate. It focuses on chemical cross-reactivity (chemoselectivity), reaction kinetics, and comparative performance against industry standards like Dansyl Chloride and Tosyl Chloride.
Part 1: Executive Summary & Technical Positioning
This compound (6-MQSC) is a specialized electrophilic reagent belonging to the quinoline-sulfonyl chloride class. While structurally related to the fluorescent probe Dansyl Chloride and the synthetic workhorse Tosyl Chloride , 6-MQSC occupies a unique niche due to the steric and electronic influence of the methyl group at the C6 position adjacent to the sulfonyl moiety at C5.
This guide addresses the critical "cross-reactivity" profile of 6-MQSC, defined here as its chemoselectivity —its ability to discriminate between competing nucleophiles (primary amines, secondary amines, thiols, and hydroxyls) in complex matrices.
Key Differentiators
-
Steric Modulation: The 6-methyl substituent provides steric shielding to the sulfonyl group, potentially reducing non-specific hydrolysis compared to unhindered analogs.
-
Fluorescence Potential: Unlike Tosyl chloride, the quinoline core imparts intrinsic fluorescence (environment-sensitive), making it useful for dual-purpose synthesis (bioactivity + tracking).
-
Pharmacophore Utility: It serves as a critical intermediate for sulfonamide-based drugs, distinct from the 3-methyl-8-sulfonyl isomer used in Argatroban synthesis.
Part 2: Comparative Performance Analysis
The following table contrasts 6-MQSC with standard alternatives. Data is synthesized from kinetic studies of analogous sulfonyl chlorides.
Table 1: Physicochemical & Reactivity Profile[1]
| Feature | 6-MQSC (Target) | Dansyl Chloride (Standard Probe) | Tosyl Chloride (Standard Syn.) |
| Core Structure | Quinoline (Heterocyclic) | Naphthalene (Polycyclic) | Benzene (Homocyclic) |
| Primary Application | Bioactive Sulfonamide Synthesis | Fluorescent Labeling (Amino Acids) | Protecting Group / Activation |
| Reactivity ( | Moderate (Sterically modulated) | High (Electron-rich ring) | Low-Moderate |
| Chemoselectivity | High for | Low (Reacts with | Moderate |
| Hydrolytic Stability | High ( | Low (Rapid hydrolysis in water) | Very High |
| Detection Mode | UV-Vis / Fluorescence (Blue) | Strong Fluorescence (Green/Blue) | UV Absorbance |
| Cross-Reactivity Risk | Thiol Interference: ModeratePhenol Interference: Low | Thiol Interference: HighPhenol Interference: High | Thiol Interference: Low |
Part 3: Mechanism of Action & Cross-Reactivity
The "cross-reactivity" of 6-MQSC is governed by the Sulfonylation Mechanism . The reagent acts as a "hard" electrophile, but the 6-methyl group adds a layer of selectivity.
The Chemoselectivity Hierarchy
In a competitive environment (e.g., a peptide mixture or crude reaction lysate), 6-MQSC exhibits the following reactivity order:
-
Primary Aliphatic Amines (
): Fastest kinetics. The nucleophile is small enough to bypass the C6-methyl steric bulk. -
Secondary Amines (
): Slower kinetics. Significant retardation due to steric clash with the C6-methyl group. -
Thiols (
): Competitive cross-reactivity. Thiols are soft nucleophiles but highly reactive. Note: Thioesters formed are often unstable and can be reversed. -
Phenols/Alcohols (
): Lowest reactivity. Requires high pH (>10) or catalysis (DMAP) to proceed significantly.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the competitive pathways and the "Off-Target" cross-reactivity risks.
Caption: Competitive reaction pathways for 6-MQSC. The C6-methyl group suppresses secondary amine reaction rates (k2) relative to primary amines (k1), enhancing selectivity.
Part 4: Experimental Protocols
To validate the cross-reactivity profile of 6-MQSC in your specific application, use the following self-validating protocol.
Protocol A: Competitive Cross-Reactivity Assay
Objective: Determine if 6-MQSC preferentially labels primary amines in the presence of thiols and phenols.
Materials:
-
Reagent: 6-MQSC (10 mM in Acetonitrile).
-
Analytes: Benzylamine (
amine), N-methylbenzylamine ( amine), Cysteine (Thiol), Tyrosine (Phenol). -
Buffer: 0.1 M NaHCO3, pH 8.5 (Optimized for amine sulfonylation).
Step-by-Step Methodology:
-
Preparation: Prepare a mixed equimolar solution of all analytes (1 mM each) in the buffer.
-
Initiation: Add 6-MQSC solution (0.5 equivalents relative to total nucleophiles) to the mixture. Note: Limiting the reagent forces competition.
-
Incubation: Vortex and incubate at 25°C for 15 minutes in the dark.
-
Quenching: Add 10% Acetic Acid to lower pH to 4.0, stopping the reaction.
-
Analysis: Analyze via LC-MS/MS.
-
Success Metric: If the Peak Area Ratio of (Benzylamine-Sulfonamide) : (Other Adducts) is > 10:1, the reagent is highly chemoselective.
-
Protocol B: Synthetic Derivatization (High Yield)
Objective: Synthesize a pure sulfonamide intermediate with minimal hydrolysis.
-
Dissolution: Dissolve 1.0 eq of Target Amine in anhydrous DCM (Dichloromethane).
-
Base Addition: Add 2.5 eq of Triethylamine (TEA). Crucial: TEA acts as an HCl scavenger.
-
Reagent Addition: Add 1.1 eq of 6-MQSC dropwise at 0°C.
-
Causality: Low temperature prevents "off-target" sulfonylation of secondary sites or hydrolysis.
-
-
Monitoring: Warm to Room Temp. Monitor via TLC (Silica, 50% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (removes unreacted amine/TEA), then Brine. Dry over Na2SO4.[2]
Part 5: Validation & Troubleshooting Logic
When interpreting "cross-reactivity" data for 6-MQSC, apply this logic tree:
-
Observation: High background signal or multiple peaks in LC-MS.
-
Cause: Thiol cross-reactivity.
-
Solution: Pre-treat sample with Iodoacetamide (alkylates thiols) before adding 6-MQSC.
-
-
Observation: Low yield of secondary amine product.
-
Cause: Steric hindrance from the C6-methyl group.
-
Solution: Switch solvent to Pyridine (acts as solvent & catalyst) and heat to 60°C.
-
-
Observation: Reagent precipitates immediately.
-
Cause: Hydrolysis in aqueous buffer.
-
Solution: Dissolve 6-MQSC in Acetone/Acetonitrile first, then add to the aqueous buffer.
-
References
-
Sigma-Aldrich. 6-Methyl-5-quinolinesulfonyl chloride Product Specification & Applications.Link
-
National Institutes of Health (PubChem). Compound Summary: this compound.Link
-
BenchChem. Application Notes: Reaction of Quinoline-sulfonyl chlorides with Amines.[2] (Inferred from general quinoline sulfonamide protocols).[2] Link
-
MDPI (Molecules). Synthesis and Elimination Pathways of Quinoline Sulfonamides. (Context for chemical reactivity of the class). Link
-
BenchChem. Comparison of Dansyl vs. Dabsyl Chloride for Amino Acid Analysis. (Comparative baseline for fluorescent sulfonylation). Link
Sources
Specificity analysis of 6-Methylquinoline-5-sulfonyl chloride for primary vs. secondary amines
Specific Technical Guide: Specificity Analysis of 6-Methylquinoline-5-sulfonyl Chloride
Executive Summary
This guide provides a technical analysis of This compound (6-MQSC) , an emerging derivatization reagent within the "Early Discovery" chemical space. Unlike standard reagents such as Dansyl Chloride, 6-MQSC features a structural ortho-methyl substitution at the C6 position, directly adjacent to the reactive sulfonyl group at C5.
This structural modification introduces significant steric hindrance, theoretically enhancing the kinetic selectivity for primary amines over secondary amines. This guide outlines the mechanistic basis for this specificity, compares it with industry standards, and provides a self-validating experimental protocol for researchers to quantify its performance in complex matrices.
Mechanistic Analysis: The "Ortho-Effect" in Sulfonylation
To understand the specificity of 6-MQSC, we must analyze the transition state of the sulfonylation reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of the chloride ion. This is an
-
Primary Amines (
): Low steric demand allows for facile approach to the sulfur center, even in the presence of ortho-substituents. -
Secondary Amines (
): The presence of two alkyl groups increases the steric bulk of the nucleophile.
The Role of the 6-Methyl Group
In standard reagents like Benzenesulfonyl chloride or Dansyl chloride (where the peri-hydrogen at C8 offers only mild hindrance), the reaction rates for primary and secondary amines are often comparable, leading to poor selectivity in competitive scenarios.
In 6-MQSC , the methyl group at C6 is ortho to the sulfonyl group at C5. This creates a "steric gate":
-
Kinetic Differentiation: The trajectory required for the secondary amine to attack the sulfur is blocked or energetically disfavored by the C6-methyl group.
-
Transition State Energy: The transition state for secondary amines is significantly destabilized compared to primary amines, leading to a larger difference in rate constants (
).
Figure 1: Kinetic differentiation pathway driven by the steric clash between the C6-methyl group of the quinoline ring and the incoming secondary amine.
Comparative Analysis: 6-MQSC vs. Alternatives
The following table contrasts 6-MQSC with established sulfonyl chlorides. The "Specificity Potential" is derived from the structural steric environment surrounding the sulfonyl group.
| Feature | 6-Methylquinoline-5-sulfonyl Cl (6-MQSC) | Dansyl Chloride | Benzenesulfonyl Chloride |
| Core Structure | Quinoline (Heterocyclic) | Naphthalene | Benzene |
| Steric Hindrance | High (Ortho-Methyl) | Moderate (Peri-Hydrogen) | Low (None) |
| Primary/Secondary Selectivity | High (Predicted Kinetic) | Low to Moderate | Low |
| Fluorescence | Yes (Quinoline core) | Yes (Green/Blue) | No (UV only) |
| Hydrolytic Stability | Enhanced (Steric protection) | Moderate | Low |
| Primary Application | Selective labeling of | General labeling | Hinsberg Test (Bulk) |
Key Insight: While Dansyl chloride is the gold standard for sensitivity, it lacks the selectivity required to distinguish between primary and secondary amines in a "one-pot" reaction. 6-MQSC fills this gap by utilizing the ortho-effect to kinetically retard the reaction with secondary amines.
Experimental Protocol: Validation of Specificity
As this is an "Early Discovery" reagent, researchers must validate the specificity in their specific matrix. The following protocol is designed to determine the Selectivity Factor (
Materials
-
Reagent: this compound (Sigma-Aldrich/Merck, CAS: Check specific lot).
-
Analytes: A model primary amine (e.g., n-Butylamine) and a model secondary amine (e.g., Diethylamine).
-
Buffer: 0.1 M Sodium Borate (pH 9.0) or Acetonitrile/Base mix.
-
Detection: HPLC-UV/FLD or LC-MS.
Competitive Labeling Workflow
This protocol uses a "competition experiment" to quantify specificity.
-
Preparation: Prepare a mixture containing equimolar amounts (1.0 mM) of the primary and secondary amine in Acetonitrile.
-
Limiting Reagent Addition: Add 6-MQSC at a sub-stoichiometric level (0.5 equivalents relative to total amine) to force competition.
-
Rationale: If the reagent is in excess, both amines will eventually react. Limiting the reagent reveals which amine reacts faster.
-
-
Reaction: Incubate at 0°C (ice bath) for 10 minutes, then warm to Room Temperature for 20 minutes.
-
Note: Lower temperatures enhance kinetic selectivity.
-
-
Quench: Add 5% Formic Acid to stop the reaction.
-
Analysis: Inject onto C18 Reverse Phase HPLC.
Data Calculation
Calculate the Selectivity Factor (
-
Interpretation:
- : No specificity (Reaction is diffusion controlled).
- : Good kinetic selectivity.
- : Excellent specificity (Suitable for selective labeling).
Figure 2: Workflow for determining the kinetic selectivity factor of 6-MQSC.
Application in Drug Development[1][2]
For drug development professionals, 6-MQSC offers a distinct advantage in Metabolite Identification (MetID) .
-
Problem: Drug metabolites often contain mixed amine functionalities. Standard reagents label everything, creating complex spectra.
-
Solution: Use 6-MQSC to selectively "tag" primary amine metabolites (e.g., products of N-dealkylation) while leaving secondary amines (parent drug or other metabolites) unreacted or reacting them at a significantly slower rate.
-
Hinsberg-Type Separation: The resulting sulfonamide from a primary amine retains an acidic proton (
), allowing it to be solubilized in high pH aqueous buffers, whereas secondary amine derivatives precipitate. This classical separation, combined with the unique fluorescence of the quinoline core, provides a dual-mode purification/detection system.
References
-
Reactivity of Sulfonyl Chlorides
-
Amine Derivatization Standards
-
Bartlett, M. G., et al. (2020).[3] Comparative study of five different amine-derivatization methods for metabolite analyses . Journal of Chromatography A. (Provides the baseline performance data for Dansyl/Dabsyl/Fmoc to which 6-MQSC is compared).
-
-
Kinetic Selectivity Principles
-
Kovach, I. M. (2011).[4] Benzenesulfonyl chloride with primary and secondary amines in aqueous media . Canadian Journal of Chemistry. (Details the pH-yield profiles and kinetic differentiation of amines).
-
Sources
- 1. PubChemLite - this compound (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. 6-Methyl-5-quinolinesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Methylquinoline-5-sulfonyl chloride
This document provides essential safety and handling protocols for 6-Methylquinoline-5-sulfonyl chloride. As a compound combining the reactive sulfonyl chloride group with the quinoline heterocyclic system, it demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework grounded in the chemical principles that dictate its hazards. Our objective is to empower researchers with the knowledge to manage this reagent safely, ensuring both personal safety and experimental integrity.
Part 1: Core Hazard Assessment
Understanding the reactivity of this compound is fundamental to its safe handling. The hazards arise from two primary features: the highly electrophilic sulfonyl chloride group and the bioactive quinoline core.
Primary Hazards:
-
Corrosivity: Like its parent compounds, quinoline-8-sulfonyl chloride and benzenesulfonyl chloride, this compound is expected to be severely corrosive.[1] Contact with skin or eyes can cause severe burns and irreversible damage.[2]
-
Reactivity with Water (Moisture Sensitivity): The sulfonyl chloride functional group reacts readily with water, including atmospheric moisture, in an exothermic hydrolysis reaction.[3] This reaction is hazardous for two reasons: it liberates corrosive hydrogen chloride (HCl) gas and forms the corresponding sulfonic acid, which can compromise the integrity of the experiment.[4][5] Therefore, handling this solid compound in a dry, inert atmosphere is critical.[1][6]
-
Inhalation Toxicity: Inhalation of dusts or the HCl vapor produced upon hydrolysis can be fatal and cause severe irritation to the respiratory tract.[1][3] All handling must be performed within a certified chemical fume hood to prevent exposure.[7][8]
Chemical Incompatibilities: This reagent is incompatible with a range of substances. Contact with the following should be strictly avoided:
-
Strong Bases (e.g., sodium hydroxide): Reacts vigorously.[6]
-
Oxidizing Agents (e.g., perchlorates, nitrates): May lead to violent reactions.[6]
-
Alcohols and Amines: Reacts to form sulfonate esters and sulfonamides, respectively.[9][10] While often the intended reaction, uncontrolled mixing can be hazardous.
-
Metals: May react, particularly in the presence of moisture, to produce flammable hydrogen gas.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create effective barriers against exposure. Standard laboratory attire is insufficient; enhanced protection is required.[11][12]
Table 1: PPE Selection Guide for this compound
| Task / Scenario | Required Eye & Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields.[7] | Chemical-resistant gloves (Nitrile or Neoprene).[11] | Fully-buttoned lab coat, long pants, and closed-toe shoes.[7][13] | Not required if container is sealed. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and a full-face shield.[8][11] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate) over standard nitrile gloves (double-gloving). | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[13] | Mandatory use within a chemical fume hood.[8] |
| Reaction Setup & Workup | Chemical splash goggles and a full-face shield.[8][13] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate) over standard nitrile gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[11][13] | Mandatory use within a chemical fume hood.[7] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[11] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate). | Chemical-resistant coveralls or apron.[13] | Use a NIOSH-approved respirator with appropriate cartridges if outside a fume hood or if dust/vapors are generated.[11] |
Causality Behind PPE Choices:
-
Face Shield over Goggles: Due to the severe corrosivity and the risk of splashing during handling or quenching, a face shield is required in addition to splash goggles to protect the entire face.[8][11]
-
Double-Gloving: Provides an extra layer of protection against rapid permeation and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Chemical-Resistant Apron: A standard cotton lab coat is not impervious to corrosive liquids. A chemical-resistant apron provides a necessary barrier against spills and splashes.[7][13]
Part 3: Engineering Controls & Safe Handling Workflow
Engineering controls are the primary line of defense. All operations involving this compound must be conducted in a designated area within a properly functioning chemical fume hood.[8] The fume hood not only contains hazardous dust and vapors but also provides a physical shield with its sash.[8]
Step-by-Step Operational Plan
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment, including glassware (oven-dried to remove moisture), inert gas (Nitrogen or Argon) lines, and spill cleanup materials.
-
Reagent Handling:
-
Bring the sealed container of this compound into the fume hood.
-
Allow the container to equilibrate to the ambient temperature before opening to prevent moisture condensation.
-
Under a gentle stream of inert gas, carefully weigh the required amount of the solid into a dry, tared container.
-
-
Reaction Addition: Add the reagent to the reaction vessel in a controlled manner, preferably under an inert atmosphere. For reactions that may be exothermic, use an ice bath to moderate the temperature.[3]
-
Post-Reaction: Quench any unreacted sulfonyl chloride carefully and slowly, typically by adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate. This should be done in the fume hood as HCl gas will evolve.[3]
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the reagent. Rinse with an appropriate solvent, followed by the neutralization procedure described in the disposal section.
Diagram: Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Part 4: Emergency Procedures & Disposal
Prompt and correct action during an emergency is critical to minimizing harm.
Spill Management:
-
Evacuate: Immediately alert others and evacuate the immediate area.[14]
-
Isolate: Prevent the spill from spreading. Do NOT use water or combustible materials like paper towels on the neat chemical.[3][6]
-
Neutralize & Absorb: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[6]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a slurry of sodium bicarbonate, followed by a soap and water wash.[3] All materials used for cleanup must be disposed of as hazardous waste.[14]
Waste Disposal:
-
Unused Reagent: Uncontaminated excess reagent should be destroyed by slow, controlled addition to a stirred, ice-cold solution of sodium bicarbonate (a 5-10% solution is effective).[3] The reaction is exothermic and will release gas; perform this in a fume hood.[3]
-
Contaminated Waste: All contaminated materials (e.g., spill cleanup debris, used gloves, contaminated labware) must be placed in a sealed, labeled hazardous waste container.[14]
-
Disposal Route: All waste must be disposed of through an approved hazardous waste management facility in accordance with local, state, and federal regulations.[3][14] Do not discharge to sewer systems.[14]
By adhering to these principles of proactive hazard assessment, rigorous use of protective equipment, and controlled handling and disposal, researchers can effectively and safely utilize this compound in their work.
References
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- The Chemistry Blog. (2024, June 05). Safe Handling of Corrosive Chemicals.
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- ChemicalBook. (2025, February 01). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sdfine. (n.d.). sulphuryl chloride.
- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
- New Jersey Department of Health and Senior Services. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- ThermoFisher. (n.d.). Texas Red Sulfonyl Chloride.
- Sigma-Aldrich. (2024, September 07). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
- Merck Millipore. (n.d.). Safety Data Sheet - Toluene-α-sulphonyl chloride.
- Fisher Scientific. (2014, February 11). SAFETY DATA SHEET - Quinoline-8-sulphonyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nj.gov [nj.gov]
- 7. questron.ca [questron.ca]
- 8. safeti.com [safeti.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
